5-cyanopentanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyanopentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-5-3-1-2-4-6(8)9/h1-4H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUDGZXKOFPLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074730 | |
| Record name | Pentanamide, 5-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304-58-7 | |
| Record name | 5-Cyanopentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanamide, 5-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanamide, 5-cyano- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanamide, 5-cyano- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyanopentanamide | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5-Cyanopentanamide: Structure, Properties, and Synthesis
Introduction
5-Cyanopentanamide, also known by its synonyms 5-cyanovaleramide and pentanamide, 5-cyano-, is an organic compound featuring both a nitrile and an amide functional group.[1][2] This bifunctionality makes it a valuable intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.[1][2] Notably, it is a key hydration product of adiponitrile, an important precursor in the production of nylon 66.[2][3] This document provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound.
Chemical Structure and Formula
This compound consists of a five-carbon chain with a cyano group (-C≡N) at one terminus and an amide group (-CONH₂) at the other.[1][2]
-
SMILES: C(CC(N)=O)CCC#N[1]
-
InChI: InChI=1S/C6H10N2O/c7-5-3-1-2-4-6(8)9/h1-4H2,(H2,8,9)[1]
-
InChIKey: XZUDGZXKOFPLBC-UHFFFAOYSA-N[1]
Physicochemical Properties
This compound is typically a colorless to pale yellow or pale beige solid or liquid, depending on the ambient temperature.[1][6] It is soluble in polar solvents like water and alcohols due to the hydrogen bonding capacity of the amide group.[1]
| Property | Value | Reference |
| Melting Point | 66-67 °C | [7] |
| Boiling Point | 175-195 °C at 3 Torr | [7] |
| Appearance | Pale Beige Solid | [6] |
| Purity | Min. 95% | [2][5] |
Experimental Protocol: Enzymatic Synthesis of this compound from Adiponitrile
This section details an experimental protocol for the synthesis of this compound (referred to as 5-cyanovaleramide or 5-CVAM in the source) from adiponitrile utilizing a recombinant nitrile hydratase. This biocatalytic method offers high regioselectivity and efficiency.[3][5]
Objective: To synthesize this compound by the selective hydration of one nitrile group of adiponitrile using a novel nitrile hydratase from Rhodococcus erythropolis CCM2595, expressed in Escherichia coli.[3][5]
Materials:
-
Adiponitrile
-
Recombinant E. coli expressing nitrile hydratase from Rhodococcus erythropolis CCM2595
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Centrifuge
-
Incubator shaker
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Methodology:
-
Cultivation of Recombinant E. coli : Cultivate the recombinant E. coli strain harboring the nitrile hydratase gene in a suitable growth medium (e.g., LB broth with an appropriate antibiotic for plasmid maintenance) under optimal conditions (e.g., 37°C, 200 rpm) until a desired cell density is reached. Induce the expression of the nitrile hydratase as per the specific expression system's protocol (e.g., addition of IPTG).
-
Preparation of Whole-Cell Biocatalyst : Harvest the induced cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5) to remove residual medium components. The resulting cell pellet can be used directly as a whole-cell biocatalyst.
-
Enzymatic Hydration Reaction :
-
Reaction Monitoring and Product Analysis :
-
Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 2 minutes for the initial phase).
-
Analyze the samples using HPLC to determine the concentrations of adiponitrile, this compound, and any by-products such as adipamide.
-
The study this protocol is based on observed complete consumption of 20 mM adiponitrile within 10 minutes, with 95% selectivity for this compound.[3][5]
-
-
Product Isolation and Purification (General Procedure) :
-
Once the reaction has reached completion, separate the biocatalyst (cells) from the reaction mixture by centrifugation or filtration.
-
The supernatant containing the product can be subjected to further purification steps, such as extraction with an organic solvent followed by evaporation of the solvent.
-
Further purification can be achieved by techniques like recrystallization or column chromatography to obtain high-purity this compound.
-
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the enzymatic synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Cas 2304-58-7,this compound | lookchem [lookchem.com]
- 5. High Regioselectivity Production of 5-Cyanovaleramide from Adiponitrile by a Novel Nitrile Hydratase Derived from Rhodococcus erythropolis CCM2595 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. This compound | CAS#:2304-58-7 | Chemsrc [chemsrc.com]
A Technical Guide to the Synthesis of 5-Cyanopentanamide from Adiponitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-cyanopentanamide (5-CVAM) from adiponitrile, a critical transformation for the production of various agrochemicals and pharmaceutical intermediates. The document details both traditional chemical and modern biocatalytic methodologies, presenting comparative data, detailed experimental protocols, and process visualizations to support research and development efforts.
Introduction
This compound, also known as 5-cyanovaleramide, is a valuable chemical intermediate. It is notably used in the manufacturing of the herbicide azafenidin and as a precursor for 6-aminocaproic acid, a key component in the synthesis of caprolactam for nylon production[1][2]. The primary route to 5-CVAM is the selective partial hydrolysis of adiponitrile, a symmetrical dinitrile.
The core challenge in this synthesis is achieving high regioselectivity—hydrolyzing only one of the two nitrile groups to an amide, while leaving the other intact. Incomplete control over this step leads to the formation of the byproduct adipamide, where both nitrile groups are hydrolyzed, and other downstream products like adipamic acid and adipic acid[3]. While chemical methods exist, they often require harsh conditions and produce significant waste, making biocatalytic routes an increasingly attractive alternative[2][4][5].
Synthesis Methodologies: A Comparative Overview
The conversion of adiponitrile to this compound can be broadly categorized into two main approaches: chemical hydrolysis and biocatalytic conversion.
2.1. Chemical Hydrolysis Chemical methods typically involve hydration of the nitrile group under acidic or basic conditions, often requiring high temperatures and pressures[1][2].
-
Manganese Dioxide Catalysis: One established chemical process uses a manganese dioxide (MnO₂) catalyst with water under pressure at approximately 130°C[6]. While functional, this method suffers from notable drawbacks. To achieve a reasonable selectivity (e.g., 80%) for this compound, the reaction must be stopped at a low conversion rate (around 25%)[6]. Pushing for higher conversion significantly increases the formation of the undesirable byproduct, adipamide. Furthermore, the process generates a substantial amount of solid waste, with approximately 1.25 kg of MnO₂ requiring disposal for every kilogram of product, posing a significant environmental burden[6].
-
Hydrogen Peroxide Hydrolysis: Partial hydrolysis using alkaline hydrogen peroxide has also been explored. Studies show that reaction variables such as temperature and the ratio of peroxide to dinitrile are critical factors influencing yield and conversion. However, achieving high yields of the mono-amide remains challenging, often requiring a trade-off between conversion and selectivity.
-
Near-Critical Water Hydrolysis: The use of near-critical water (NCW) as a green solvent and catalyst has been investigated for the hydrolysis of dinitriles[3]. This method avoids traditional catalysts but results in a mixture of products, including 5-cyanovaleramide, adipamide, adipamic acid, and adipic acid, making purification complex[3].
2.2. Biocatalytic Synthesis (Enzymatic Hydrolysis) Biocatalysis has emerged as a superior, environmentally benign alternative for producing 5-CVAM. This method utilizes the nitrile hydratase (NHase) enzyme found in various microorganisms to catalyze the hydration of adiponitrile with high regioselectivity under mild conditions[4][5].
-
Mechanism: The NHase enzyme selectively attacks one of the two nitrile groups in adiponitrile, converting it to an amide group while leaving the second nitrile untouched. The reaction is a consecutive process where adiponitrile is first converted to 5-CVAM, which can then be further, albeit much more slowly, hydrolyzed to adipamide[2]. The high selectivity arises because the reaction rate for 5-CVAM formation is significantly greater than that for adipamide formation[2].
-
Key Microorganisms: Several strains have been identified and utilized for this biotransformation, including:
-
Pseudomonas chlororaphis B23: This strain is used in an established industrial process. The microbial cells are often immobilized in calcium alginate beads, which allows for easy separation from the reaction mixture and recycling of the biocatalyst over numerous batches[4][5][6].
-
Rhodococcus erythropolis CCM2595: This strain possesses a novel nitrile hydratase that exhibits high regioselectivity and substrate tolerance. It can completely consume 20 mM of adiponitrile within 10 minutes, achieving 95% selectivity for 5-CVAM[1][2].
-
Rhodococcus ruber CGMCC3090: This strain has demonstrated very high selectivity (99%) and is effective at high substrate concentrations[2][4].
-
The biocatalytic approach offers higher yields, superior selectivity, significantly less waste, and operates under ambient temperature and pressure, aligning with the principles of green chemistry[5].
Quantitative Data Summary
The following table summarizes and compares quantitative data from various synthesis methods reported in the literature.
| Method | Catalyst / Microorganism | Key Conditions | ADN Conversion (%) | 5-CVAM Selectivity (%) | 5-CVAM Yield (%) | Key Byproduct(s) | Reference(s) |
| Chemical | Manganese Dioxide (MnO₂) | ~130°C, High Pressure | ~25 | ~80 | Not Reported | Adipamide | [6] |
| Chemical | Alkaline Hydrogen Peroxide | -10°C to 70°C | 52 - 89 | Not Reported | 9 - 31 | Adipamide | |
| Biocatalytic | Pseudomonas chlororaphis B23 (Immobilized) | 5°C | 97 | 96 | 93 | Adipamide (<5%) | [4][5][6] |
| Biocatalytic | Rhodococcus erythropolis CCM2595 (Resting Cells) | 30°C, pH 7.4, 20 mM ADN | 100 | 95 | Not Reported | Adipamide (5%) | [1][2] |
| Biocatalytic | Rhodococcus ruber CGMCC3090 | Not Specified | High | 99 | Not Reported | Adipamide | [2][4] |
Experimental Protocols
This section provides detailed methodologies for the biocatalytic synthesis of this compound, based on published research.
4.1. Protocol: Biotransformation Using Rhodococcus erythropolis CCM2595 Resting Cells
This protocol is adapted from the methodology described for the conversion of adiponitrile using a nitrile hydratase from R. erythropolis.
A. Biocatalyst Preparation (Resting Cells):
-
Cultivation: Culture Rhodococcus erythropolis CCM2595 in a suitable growth medium (e.g., Luria-Bertani broth) under aerobic conditions at 30°C with shaking until the late logarithmic growth phase is reached.
-
Harvesting: Harvest the bacterial cells by centrifugation (e.g., 8,000 g for 10 minutes at 4°C).
-
Washing: Wash the collected cell pellet twice with a suitable buffer (e.g., 200 mM phosphate buffer, pH 7.4) to remove residual medium components.
-
Resuspension: Resuspend the final cell pellet in the same phosphate buffer to a desired concentration (e.g., to achieve a final dry cell weight of approximately 3 mg/mL in the reaction mixture). These are now referred to as "resting cells."
B. Enzymatic Reaction:
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare the reaction mixture consisting of 200 mM phosphate buffer (pH 7.4) and the prepared resting cell suspension.
-
Initiation: Equilibrate the mixture to the optimal reaction temperature of 30°C[4]. Initiate the reaction by adding adiponitrile to a final concentration of 20 mM[2].
-
Incubation: Maintain the reaction at 30°C with constant shaking for a defined period (e.g., 10-20 minutes). Monitor the reaction progress by taking aliquots at regular intervals.
-
Termination: Stop the reaction by adding an equal volume of a quenching agent, such as methanol, to the aliquot[2]. This denatures the enzyme and halts the conversion.
-
Sample Preparation for Analysis: Centrifuge the quenched sample at high speed (e.g., 18,000 g) to pellet the cell debris. Filter the supernatant through a 0.22 µm syringe filter before analysis[2].
C. Analysis:
-
Technique: Analyze the concentration of adiponitrile, this compound, and adipamide using High-Performance Liquid Chromatography (HPLC).
-
Conditions (Example): A C18 column with a mobile phase of methanol and water, and detection at a suitable UV wavelength. Quantify the compounds by comparing peak areas to those of known standards.
4.2. Protocol: Industrial-Scale Synthesis Using Immobilized Pseudomonas chlororaphis B23
This protocol outlines the key steps in the scaled-up process using immobilized cells, as described for P. chlororaphis B23[4][5][6].
A. Biocatalyst Preparation (Immobilization):
-
Cell Cultivation: Grow Pseudomonas chlororaphis B23 in a large-scale fermenter under optimized conditions to produce a high cell density with maximum nitrile hydratase activity.
-
Harvesting: Collect the cells via centrifugation or microfiltration.
-
Immobilization: Mix the concentrated cell paste with a sodium alginate solution. Extrude this mixture as droplets into a calcium chloride solution. The cross-linking of alginate by calcium ions forms insoluble calcium alginate beads, entrapping the microbial cells.
-
Washing: Thoroughly wash the beads to remove excess calcium chloride and any un-entrapped cells.
B. Batch Reaction Process:
-
Reactor Setup: Charge a large batch reactor with water and the immobilized biocatalyst beads.
-
Reaction Conditions: Cool the reactor to the optimal temperature of 5°C, as the enzyme from this specific strain loses activity at higher temperatures[6].
-
Substrate Addition: Add adiponitrile to the reactor.
-
Reaction and Monitoring: Agitate the mixture gently to ensure good mass transfer. Monitor the conversion of adiponitrile using an appropriate analytical method (e.g., HPLC).
-
Biocatalyst Recovery: Once the desired conversion is achieved (e.g., 97%), stop the agitation and allow the beads to settle. Separate the aqueous product mixture from the catalyst beads by decantation or filtration[6]. The beads can be recycled for subsequent batches.
C. Product Isolation and Purification:
-
Water Removal: Distill the water from the product mixture to yield a crude oil containing 5-CVAM, unreacted adiponitrile, and byproduct adipamide[6].
-
Purification: Dissolve the crude oil in a suitable solvent like methanol. This step selectively dissolves the this compound, leaving the less soluble adipamide and other impurities behind as solids, which can be removed by filtration[6].
-
Final Product: Evaporate the methanol to obtain the purified this compound product.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the biocatalytic synthesis.
Caption: Reaction pathway for the hydrolysis of adiponitrile.
Caption: Generalized workflow for biocatalytic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. High Regioselectivity Production of 5-Cyanovaleramide from Adiponitrile by a Novel Nitrile Hydratase Derived from Rhodococcus erythropolis CCM2595 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Cyanovaleramide production using immobilized Pseudomonas chlororaphis B23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
CAS number and IUPAC name for 5-cyanopentanamide
CAS Number: 2304-58-7 IUPAC Name: 5-cyanopentanamide
Introduction
This compound, also known by its synonym 5-cyanovaleramide, is a bifunctional organic compound containing both a nitrile and an amide group. This unique structure makes it a valuable intermediate in the synthesis of various chemicals, most notably the herbicide azafenidin and as a precursor to 6-aminocaproic acid, a key component in the production of Nylon-6.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in research and industry.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2304-58-7 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₁₀N₂O | |
| Molecular Weight | 126.16 g/mol | |
| Melting Point | 66-67 °C | |
| Boiling Point | 175-195 °C at 3 Torr | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
Spectroscopic Data
Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H₂N-C(=O)- | 5.5 - 7.5 | br s | - |
| -CH₂-C(=O)- | 2.1 - 2.3 | t | ~7 Hz |
| -CH₂-CN | 2.3 - 2.5 | t | ~7 Hz |
| -CH₂-CH₂-CH₂- | 1.6 - 1.8 | m | - |
Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm) |
| -C(=O)NH₂ | 175 - 180 |
| -CN | 118 - 122 |
| -CH₂-C(=O)- | 34 - 38 |
| -CH₂-CN | 16 - 20 |
| -CH₂-CH₂-CH₂- | 24 - 28 |
Predicted FT-IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amide) | 3100 - 3500 | Strong, broad |
| C-H stretch (alkane) | 2850 - 3000 | Medium |
| C≡N stretch (nitrile) | 2240 - 2260 | Medium, sharp |
| C=O stretch (amide) | 1640 - 1680 | Strong |
| N-H bend (amide) | 1550 - 1640 | Medium |
Predicted Mass Spectrometry Data
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 126. Common fragmentation patterns would likely involve the loss of the amide group (CONH₂) resulting in a fragment at m/z 82, and cleavage of the alkyl chain.
Experimental Protocols
The primary and most efficient method for the synthesis of this compound is the regioselective enzymatic hydrolysis of adiponitrile.
Enzymatic Synthesis from Adiponitrile
This protocol utilizes the nitrile hydratase enzyme from Rhodococcus erythropolis to selectively hydrolyze one of the two nitrile groups of adiponitrile.
Materials:
-
Adiponitrile
-
Whole cells of Rhodococcus erythropolis containing nitrile hydratase
-
Phosphate buffer (pH 7.4)
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a suspension of Rhodococcus erythropolis cells in a 200 mM phosphate buffer (pH 7.4).
-
In a temperature-controlled reactor at 30°C, add adiponitrile to the cell suspension to a final concentration of 20 mM.
-
Maintain the reaction mixture under constant agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 minutes).
-
Quench the reaction in the aliquots by adding an equal volume of methanol.
-
Centrifuge the quenched samples to pellet the cells.
-
Analyze the supernatant by HPLC to determine the concentrations of adiponitrile, this compound, and the byproduct adipamide.[1]
-
The reaction is typically complete within 10 minutes, with over 95% selectivity for this compound.[1][2]
Applications in Drug Development and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of the herbicide azafenidin.[1][2][3] The synthesis involves the conversion of the amide group of this compound to a triazolinone ring system.
Diagrams
References
Solubility Profile of 5-Cyanopentanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-cyanopentanamide, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its effective handling, reaction optimization, and formulation in diverse applications, including pharmaceutical and polymer manufacturing.
Physicochemical Properties of this compound
This compound is a bifunctional organic compound containing both a nitrile and a primary amide group. These functional groups dictate its physical and chemical properties, including its solubility. The presence of the amide group, in particular, allows for hydrogen bonding, which significantly influences its solubility in polar solvents.[1]
| Property | Value | Reference |
| CAS Number | 2304-58-7 | |
| Molecular Formula | C₆H₁₀N₂O | |
| Molecular Weight | 126.16 g/mol | [1] |
| Melting Point | 66-67 °C | |
| Boiling Point | 175-195 °C at 3 Torr | |
| Appearance | Colorless to pale yellow solid | [1] |
Solubility of this compound in Various Solvents
To provide a more quantitative perspective, the table below includes solubility data for structurally similar compounds: adipamide and hexanamide. Adipamide shares the same carbon backbone length and has two amide groups, while hexanamide has the same carbon chain length with a single amide group. This comparative data allows for an informed estimation of this compound's solubility.
| Solvent | This compound (Estimated Solubility) | Adipamide (Comparative Solubility) | Hexanamide (Comparative Solubility) |
| Water | Soluble | Slightly soluble | Slightly soluble |
| Methanol | Soluble | Soluble | Soluble in alcohol |
| Ethanol | Soluble | Soluble | Soluble in alcohol |
| Acetone | Likely Soluble | Data not available | Soluble |
| DMSO | Likely Soluble | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a standard laboratory protocol for determining the solubility of a solid compound like this compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or magnetic stirrer with hotplate
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Constant agitation is crucial.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.
Industrial Synthesis Pathway: Caprolactam from Adiponitrile
This compound is a key intermediate in some industrial routes for the synthesis of ε-caprolactam, the monomer for Nylon 6. The following diagram illustrates a simplified workflow for the production of caprolactam starting from adiponitrile.
Caption: Synthesis of ε-Caprolactam from Adiponitrile.
References
spectroscopic data for 5-cyanopentanamide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-cyanopentanamide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside comparative experimental data for structurally related compounds, namely adipamide and adiponitrile, to offer valuable reference points for Infrared (IR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these types of spectroscopic data are also provided.
Predicted Spectroscopic Data for this compound
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.6 - 6.0 | Broad Singlet | 1H | -NH₂ (one proton) |
| ~ 5.4 - 5.8 | Broad Singlet | 1H | -NH₂ (second proton) |
| ~ 2.35 | Triplet | 2H | -CH₂-CN |
| ~ 2.25 | Triplet | 2H | -CH₂-CONH₂ |
| ~ 1.70 | Multiplet | 4H | -CH₂-CH₂- |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ would likely show the following peaks:
| Chemical Shift (ppm) | Assignment |
| ~ 175 | C=O (Amide) |
| ~ 119 | C≡N (Nitrile) |
| ~ 35 | -CH₂-CONH₂ |
| ~ 25 | -CH₂-CH₂- |
| ~ 24 | -CH₂-CH₂- |
| ~ 17 | -CH₂-CN |
Comparative Spectroscopic Data
To provide context for the expected IR and Mass Spectra of this compound, data for the structurally similar molecules adipamide and adiponitrile are presented below.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for both the amide and nitrile functional groups.
| Functional Group | Adipamide (Expected Range) | Adiponitrile (Experimental) | This compound (Expected) |
| N-H Stretch (Amide) | 3350-3180 cm⁻¹ (strong, broad) | N/A | ~3350-3180 cm⁻¹ (strong, broad) |
| C≡N Stretch (Nitrile) | N/A | ~2247 cm⁻¹ (sharp, medium) | ~2247 cm⁻¹ (sharp, medium) |
| C=O Stretch (Amide) | ~1640 cm⁻¹ (strong) | N/A | ~1640 cm⁻¹ (strong) |
| N-H Bend (Amide) | ~1620 cm⁻¹ (medium) | N/A | ~1620 cm⁻¹ (medium) |
Mass Spectrometry (MS)
The mass spectrum of this compound (Molecular Weight: 126.16 g/mol ) would be expected to show a molecular ion peak and characteristic fragmentation patterns.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Adipamide | m/z 144 | m/z 127, 113, 98, 85, 72, 59, 44 |
| Adiponitrile | m/z 108 | m/z 81, 68, 54, 41 |
| This compound (Predicted) | m/z 126 | Fragmentation would likely involve loss of NH₂, CO, and cleavage of the alkyl chain. |
Experimental Protocols
The following are general protocols for obtaining spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and spectral width.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe or dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI) can be used.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or ESI.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify fragment ions to aid in structure elucidation.
Visualizations
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Early Research and Discovery of 5-Cyanopentanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early research and discovery of 5-cyanopentanamide, a significant intermediate in the chemical industry. The document details the initial synthesis methodologies, key experimental protocols, and early characterization of the compound. Particular focus is given to the historical context of its preparation from adiponitrile and adipic acid, predating the more modern biocatalytic approaches. This guide synthesizes data from foundational scientific literature to present a clear and detailed account for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound, also known by its synonyms ω-cyanovaleramide and 5-cyanovaleramide, is an aliphatic organic compound featuring both a nitrile (-C≡N) and an amide (-CONH₂) functional group. Its molecular formula is C₆H₁₀N₂O, and it has a molecular weight of approximately 126.16 g/mol . This compound has historically been a crucial intermediate in the synthesis of polyamides, such as Nylon 6,6, and has found applications in the agrochemical sector. While modern synthesis often employs highly selective enzymatic routes, the foundational understanding of this molecule is rooted in early chemical synthesis and characterization studies. This guide delves into this early research, providing a technical foundation for understanding this compound.
Early Synthesis and Discovery
The early synthesis of this compound was primarily centered around the partial hydrolysis of adiponitrile and the transformation of adipic acid derivatives. One of the key early methods involved the controlled partial hydrolysis of adiponitrile using hydrogen peroxide in an alkaline solution.
Synthesis via Partial Hydrolysis of Adiponitrile
An early documented method for the preparation of this compound involved the partial hydrolysis of adiponitrile using alkaline hydrogen peroxide. This reaction required careful control of conditions to favor the formation of the mono-amide over the di-amide (adipamide) or the complete hydrolysis to adipic acid.
This protocol is based on early studies of dinitrile hydrolysis.
Materials:
-
Adiponitrile
-
3% Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (NaOH) or other suitable base for creating alkaline conditions
-
Ethanol or other suitable solvent
-
Ice bath
Procedure:
-
A solution of adiponitrile in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel.
-
The solution is cooled in an ice bath to the desired reaction temperature (e.g., 5°C).
-
An alkaline solution is prepared by adding a base such as sodium hydroxide to the 3% hydrogen peroxide solution.
-
The alkaline hydrogen peroxide solution is added dropwise to the cooled adiponitrile solution with constant stirring. The rate of addition is controlled to maintain the desired reaction temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified period, allowing the partial hydrolysis to proceed.
-
The reaction is then quenched, for example, by neutralizing the base with an acid.
-
The product, this compound, is isolated from the reaction mixture. This may involve techniques such as extraction, crystallization, and filtration.
-
The crude product is then purified, for instance, by recrystallization.
Logical Workflow for Adiponitrile Hydrolysis:
Early Quantitative Data from Adiponitrile Hydrolysis
The yield of this compound from the partial hydrolysis of adiponitrile was found to be highly dependent on the reaction conditions. Early research indicated that at a 52% conversion of adiponitrile, a 25% yield of ω-cyanovaleramide could be achieved.[1] When the conversion was pushed to 89%, the yield of the desired mono-amide dropped to 9%, highlighting the challenge of preventing the formation of byproducts.[1] A maximum yield of 31% was reported under optimized conditions.[1]
| Reaction Parameter | Value/Condition | Resulting Yield of this compound | Reference |
| Adiponitrile Conversion | 52% | 25% | [1] |
| Adiponitrile Conversion | 89% | 9% | [1] |
| Optimized Conditions | Alkaline 3% H₂O₂ | 31% | [1] |
Synthesis from Adipic Acid
Conceptual Pathway from Adipic Acid:
Physicochemical Characterization
Early characterization of this compound established its fundamental physical properties. These data were crucial for the identification and purification of the compound in laboratory and industrial settings.
| Property | Value |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| CAS Number | 2304-58-7 |
| Appearance | Colorless to pale yellow solid or liquid |
| Melting Point | 66-67 °C |
| Boiling Point | 175-195 °C at 3 Torr |
| Solubility | Soluble in polar solvents like water and alcohols |
Early Research on Biological Activity
Detailed early biological studies specifically focused on this compound are scarce in the readily available scientific literature. Its primary role as a chemical intermediate likely directed research focus away from its biological effects. However, the broader classes of aliphatic nitriles and amides were subjects of toxicological interest.
The toxicity of aliphatic nitriles was often postulated to be related to the in vivo liberation of cyanide. Studies on various saturated and unsaturated aliphatic nitriles revealed a range of toxic effects, including cholinomimetic effects and central nervous system impacts. The extent of toxicity was found to be dependent not only on cyanide release but also on the degree of unsaturation in the molecule.
Given that this compound is a saturated aliphatic nitrile, its toxicological profile, if studied in that era, would have been considered in the context of potential cyanide release and general central nervous system effects. However, without specific early studies on this compound, any discussion of its biological activity from that period remains speculative and based on the properties of related compounds. There is no evidence of early research into specific signaling pathways associated with this compound.
Conclusion
The early research and discovery of this compound laid the groundwork for its later large-scale industrial applications. The foundational work on its synthesis, primarily through the controlled partial hydrolysis of adiponitrile, highlighted the chemical challenges of selective functional group transformations. While detailed early biological studies on this specific compound are not prominent in the literature, the broader toxicological context of aliphatic nitriles provided a framework for its handling and use. This technical guide provides a condensed yet thorough overview of the seminal research that introduced this compound to the scientific community, forming the basis for its subsequent development and utilization.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Potential Biological Activity of 5-Cyanopentanamide
Abstract
While direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature, its chemical structure, featuring both a nitrile and an amide functional group, and its role as a key intermediate in the biocatalytic conversion of adiponitrile, suggest several avenues for potential biological interactions. This technical guide consolidates information on structurally related compounds and enzymatic pathways involving this compound to postulate its potential biological activities. The primary focus lies on its potential as an antimicrobial or insecticidal agent, based on the observed activities of other cyanoacetamide derivatives. Furthermore, its interaction with nitrile-metabolizing enzymes, such as nitrile hydratases, presents a plausible mechanism of action that could be exploited for targeted biological effects. This document provides a theoretical framework, proposes experimental designs for validation, and offers quantitative data from related compounds to guide future research into the pharmacological potential of this compound.
Introduction to this compound
This compound, also known as 5-cyanovaleramide, is an organic compound with the chemical formula C₆H₁₀N₂O[1]. It is a key intermediate in the industrial synthesis of nylon-6,6, where it is formed through the regioselective hydration of adiponitrile[2][3]. This reaction is often catalyzed by nitrile hydratase enzymes produced by various microorganisms, including those from the genera Rhodococcus and Pseudomonas[3][4]. The presence of both a reactive nitrile group and a polar amide group in its structure suggests the potential for diverse chemical and biological interactions.
Postulated Biological Activities Based on Structural Analogs
Although this compound itself has not been extensively studied for its biological effects, the activities of structurally related cyanoacetamide derivatives provide a strong basis for inferring its potential pharmacological properties.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial properties of compounds containing the cyanoacetamide moiety. For instance, novel α,β-unsaturated 2-cyanoacetamide derivatives have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria[5]. One particular derivative exhibited a binding energy of -7.7 kcal/mol with a protein from Staphylococcus aureus (PDB: 5MM8) in molecular docking studies, suggesting a specific molecular target[5]. The shared cyanoacetamide functional group in this compound suggests it may also exhibit similar antibacterial properties.
Insecticidal Activity
Research into synthetic cyanoacetamide derivatives has also revealed their potential as insecticidal agents. A study investigating the biological activity of three new cyanoacetamide derivatives against cotton pests, such as the cotton leafworm (Spodoptera littoralis) and the cotton mealybug (Phenacoccus solenopsis), found them to be toxic to these insects[6]. This suggests that this compound could be investigated for similar applications in pest control.
Interaction with Nitrile-Metabolizing Enzymes
The synthesis of this compound from adiponitrile is a well-established biocatalytic process that relies on nitrile hydratase enzymes[3][4]. These enzymes are part of a larger class of nitrile-converting enzymes, which also includes nitrilases[7].
Nitrile hydratases catalyze the hydration of a nitrile to its corresponding amide, while nitrilases catalyze the hydrolysis of a nitrile directly to a carboxylic acid and ammonia[7]. These enzymes are widespread in bacteria, fungi, and plants[7]. Given that this compound is a product of nitrile hydratase activity, it is plausible that it could act as a substrate, inhibitor, or modulator of these and related enzymes. This interaction could form the basis of its biological activity, potentially leading to selective toxicity in organisms that rely on specific nitrile metabolic pathways.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective on the potential efficacy of compounds containing the cyanoacetamide functional group, the following table summarizes the in vitro antibacterial activity of α,β-unsaturated 2-cyanoacetamide derivatives against various bacterial strains. It is crucial to note that this data is for structurally related compounds and not for this compound itself.
| Compound | Bacterial Strain | Zone of Inhibition (mm) at 200 µg/mL |
| Derivative 5 | S. aureus | 19.8 ± 0.83 |
| B. cereus | 18.5 ± 0.55 | |
| B. megaterium | 17.1 ± 0.47 | |
| S. typhi | 16.2 ± 0.61 | |
| Ampicillin (Control) | S. aureus | 21.0 ± 0.45 |
Data extracted from a study on novel α,β-unsaturated 2-cyanoacetamide derivatives[5].
Proposed Experimental Protocols
To empirically determine the biological activity of this compound, the following experimental protocols are proposed.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a series of two-fold serial dilutions of the stock solution in the broth medium in a 96-well microplate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microplate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Nitrilase/Nitrile Hydratase Activity Assay
This assay can determine if this compound interacts with nitrile-metabolizing enzymes.
-
Enzyme and Substrate Preparation:
-
Obtain a purified nitrilase or nitrile hydratase enzyme or a cell-free extract containing the enzyme.
-
Prepare a stock solution of this compound (as a potential substrate or inhibitor) and a known substrate for the enzyme (e.g., adiponitrile for nitrile hydratase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
-
Enzyme Reaction:
-
In a reaction vessel, combine the buffer, the enzyme preparation, and the substrate (either the known substrate to test for inhibition by this compound, or this compound itself to test for its conversion).
-
Initiate the reaction by adding the final component (e.g., the enzyme).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
-
Detection of Products:
-
Stop the reaction (e.g., by adding acid or heat).
-
Analyze the reaction mixture for the formation of the product (e.g., adipic acid or adipamide if adiponitrile is the substrate, or the corresponding carboxylic acid if this compound is converted).
-
Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for quantification.
-
-
Data Analysis:
-
Calculate the rate of product formation to determine the enzyme activity.
-
If testing for inhibition, compare the activity in the presence and absence of this compound to determine the extent of inhibition.
-
Visualizations
Biocatalytic Pathway of Adiponitrile Hydration
Caption: Biocatalytic conversion of adiponitrile.
Proposed Experimental Workflow for Screening this compound
Caption: Workflow for biological activity screening.
Conclusion
While direct evidence of the biological activity of this compound is currently lacking in the scientific literature, a review of structurally similar compounds and its involvement in biocatalytic pathways provides a solid foundation for postulating its potential as a bioactive molecule. The presence of the cyanoacetamide functional group strongly suggests potential antibacterial and insecticidal properties. Furthermore, its role as an intermediate in nitrile metabolism points towards a possible mechanism of action involving the modulation of nitrile-converting enzymes. The experimental protocols and workflows outlined in this guide provide a clear path for future research to validate these hypotheses and unlock the potential of this compound in the fields of drug discovery and agrochemicals. Further investigation is warranted to isolate and characterize its specific biological activities and to determine its safety and efficacy.
References
- 1. This compound | 2304-58-7 | Benchchem [benchchem.com]
- 2. Cas 2304-58-7,this compound | lookchem [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests [jppp.journals.ekb.eg]
- 7. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Properties and Stability of 5-Cyanopentanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanopentanamide is a bifunctional organic molecule containing both a nitrile and an amide group. This unique structure makes it a potential building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its thermodynamic properties and stability is crucial for its effective use in chemical synthesis, process development, and for ensuring safe handling and storage. This technical guide provides an in-depth overview of the thermodynamic landscape and stability profile of this compound, including detailed experimental methodologies for their determination.
Due to a lack of extensive experimental data in the public domain for this compound, this guide leverages data from analogous compounds, pentanamide and hexanenitrile, to provide reasonable estimations of its thermodynamic properties. These estimations are valuable for initial assessments and model-based process design.
Physicochemical and Estimated Thermodynamic Properties
The known physical properties of this compound are summarized below. To provide a more complete picture, key thermodynamic parameters have been estimated using established group contribution methods and data from structurally similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | - |
| Molecular Weight | 126.16 g/mol | - |
| Melting Point | 66-67 °C | [1][2][3] |
| Boiling Point | 175-195 °C at 3 Torr | [1][2][3] |
Table 2: Estimated Thermodynamic Properties of this compound at 298.15 K and 1 atm
| Property | Estimated Value | Basis for Estimation |
| Standard Enthalpy of Formation (ΔHf°) | -350 to -390 kJ/mol | Based on data for pentanamide and hexanenitrile, and group contribution methods. |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -150 to -190 kJ/mol | Estimated from ΔHf° and estimated S°. |
| Standard Molar Entropy (S°) | 350 to 390 J/(mol·K) | Based on data for pentanamide and hexanenitrile, and group contribution methods. |
| Molar Heat Capacity (Cp) | 190 to 230 J/(mol·K) | Based on data for pentanamide and hexanenitrile, and group contribution methods. |
Disclaimer: The thermodynamic values in Table 2 are estimations and should be used as a preliminary guide. Experimental verification is recommended for precise applications.
Chemical Stability and Reactivity
The stability of this compound is influenced by its two functional groups, the amide and the nitrile.
Hydrolysis: Both amides and nitriles are susceptible to hydrolysis under acidic or basic conditions. The hydrolysis of the amide group yields a carboxylic acid and ammonia (or an amine), while the nitrile group hydrolyzes to a carboxylic acid and ammonia. A study on the hydrolysis of 5-cyanovaleramide (another name for this compound) in near-critical water (without any added catalyst) demonstrated that the cyano group is more reactive than the amide group under these specific conditions. The hydrolysis followed second-order reaction kinetics.
Reactivity with Acids and Bases: The amide group can be protonated under strongly acidic conditions, and the α-protons to the nitrile group may exhibit some acidity. Strong bases can deprotonate the amide N-H or catalyze hydrolysis.
Experimental Protocols
Accurate determination of thermodynamic and stability data requires rigorous experimental procedures. Below are detailed methodologies for key experiments.
Determination of the Standard Enthalpy of Formation by Bomb Calorimetry
Objective: To measure the enthalpy of combustion of this compound, from which the standard enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of pure, dry this compound is pressed into a pellet.
-
Bomb Preparation: A fuse wire of known length and mass is attached to the electrodes of the bomb calorimeter. The sample pellet is placed in the crucible, ensuring contact with the fuse wire.
-
Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a known volume of distilled water. The calorimeter is assembled with the stirrer and a high-precision thermometer.
-
Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the temperature begins to fall.
-
Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The corrected temperature rise from the combustion of this compound is used to calculate the heat of combustion at constant volume (ΔUc).
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔHc°) is calculated from ΔUc. The standard enthalpy of formation (ΔHf°) is then determined using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Thermal Analysis by TGA and DSC
Objective: To determine the thermal stability, decomposition temperature, and heat capacity of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an appropriate TGA or DSC pan (e.g., aluminum or ceramic).
-
Instrument Setup: The TGA/DSC instrument is calibrated for temperature and heat flow using appropriate standards (e.g., indium for melting point and sapphire for heat capacity).
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) over a specified temperature range (e.g., from room temperature to 500 °C).
-
Data Acquisition:
-
TGA: The mass of the sample is continuously monitored as a function of temperature. A significant loss of mass indicates decomposition.
-
DSC: The differential heat flow between the sample and a reference pan is measured as a function of temperature. Endothermic or exothermic peaks indicate phase transitions (like melting) or chemical reactions (like decomposition). The heat capacity can be determined by measuring the heat flow required to raise the sample temperature.
-
-
Data Analysis:
-
TGA Thermogram: The onset temperature of decomposition is determined from the mass loss curve.
-
DSC Thermogram: The melting point and enthalpy of fusion are determined from the melting peak. The decomposition temperature and enthalpy of decomposition are determined from the decomposition peak(s). The heat capacity at a given temperature is calculated from the heat flow signal.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for determining thermodynamic and stability properties.
Caption: Relationship between thermodynamic properties and chemical stability.
Conclusion
This technical guide provides a foundational understanding of the thermodynamic properties and stability of this compound. While experimental data for this specific compound is limited, estimations based on analogous compounds and established methodologies offer valuable insights for researchers and professionals in drug development and chemical synthesis. The detailed experimental protocols provided herein serve as a practical guide for obtaining precise data, which is essential for process optimization, safety assessment, and the successful application of this compound in various chemical endeavors.
References
Methodological & Application
using 5-cyanopentanamide as a monomer for nylon 66 production
An innovative approach to Nylon 66 production is presented, utilizing 5-cyanopentanamide as a versatile precursor to the essential monomers, adipic acid and hexamethylenediamine. This method offers a potential alternative to conventional synthesis routes, with the opportunity for process integration and optimization. This compound, a derivative of adiponitrile (a key intermediate in traditional Nylon 66 synthesis), can be chemically transformed into either of the required C6 monomers through established hydrolysis or reduction pathways.
These application notes provide detailed protocols for the laboratory-scale synthesis of adipic acid and hexamethylenediamine from this compound, their subsequent purification, and the final polymerization to produce Nylon 66.
Application Notes
1. Synthesis of Adipic Acid from this compound via Hydrolysis
The conversion of this compound to adipic acid is achieved through the hydrolysis of the nitrile functional group, followed by the hydrolysis of the amide group. This can be performed under acidic or basic conditions. A two-step acidic hydrolysis is detailed below.
2. Synthesis of Hexamethylenediamine from this compound via Reduction
The synthesis of hexamethylenediamine from this compound involves the reduction of both the nitrile and the amide functionalities. A robust method for this transformation is catalytic hydrogenation, which is widely used in industrial amine production.[1][2]
3. Polymerization of Adipic Acid and Hexamethylenediamine to Nylon 66
The final step is the polycondensation of the synthesized adipic acid and hexamethylenediamine to form Nylon 66. This can be achieved through several methods, including melt polymerization and interfacial polymerization. The interfacial polymerization method is particularly suited for laboratory-scale synthesis.
Experimental Protocols
Protocol 1: Synthesis of Adipic Acid from this compound
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Sodium hydroxide
-
Hydrochloric acid
-
Activated carbon
-
Standard laboratory glassware (reflux condenser, round-bottom flask, beakers, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
Step 1: Hydrolysis of Nitrile to Amide (Formation of Adipamide)
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 50 g of this compound in 200 mL of deionized water.
-
Slowly add 50 mL of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.
-
Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by infrared spectroscopy (disappearance of the nitrile peak at ~2240 cm⁻¹).
-
After completion, cool the reaction mixture to room temperature.
Step 2: Hydrolysis of Amide to Carboxylic Acid (Formation of Adipic Acid)
-
To the cooled reaction mixture from Step 1, slowly add a 40% (w/v) sodium hydroxide solution until the pH reaches 12-14 to neutralize the sulfuric acid and hydrolyze the amide.
-
Heat the basic solution to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid to a pH of 2-3. Adipic acid will precipitate out of the solution.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the crude adipic acid by vacuum filtration and wash with cold deionized water.
Purification:
-
Recrystallize the crude adipic acid from hot deionized water. Dissolve the solid in a minimum amount of boiling water, add a small amount of activated carbon to decolorize, and hot filter to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to form crystals.
-
Collect the purified adipic acid crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 80°C.
Characterization:
-
Determine the melting point of the purified adipic acid (literature value: 152 °C).[3]
-
Record the infrared spectrum and compare it with a reference spectrum of adipic acid.
-
Perform ¹H and ¹³C NMR spectroscopy to confirm the structure.
Protocol 2: Synthesis of Hexamethylenediamine from this compound
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Raney Nickel (catalyst)
-
Ammonia (in ethanol solution, optional)
-
Hydrogen gas
-
High-pressure autoclave (Parr reactor or similar)
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a high-pressure autoclave, place a slurry of 5 g of Raney Nickel in 50 mL of anhydrous ethanol.
-
Add a solution of 50 g of this compound in 200 mL of anhydrous ethanol to the autoclave.
-
(Optional) To suppress the formation of secondary amines, add 50 mL of a saturated solution of ammonia in ethanol.[1]
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 50-100 atm.
-
Heat the mixture to 100-150°C with vigorous stirring.
-
Maintain the hydrogen pressure and temperature for 6-12 hours, or until hydrogen uptake ceases.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
Purification:
-
Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst is pyrophoric and should be handled with care under a blanket of water or ethanol.
-
Remove the ethanol solvent from the filtrate by rotary evaporation.
-
Purify the resulting crude hexamethylenediamine by fractional distillation under reduced pressure (boiling point: 205 °C at atmospheric pressure).
Characterization:
-
Determine the boiling point of the purified hexamethylenediamine.
-
Record the infrared spectrum and compare it with a reference spectrum of hexamethylenediamine.
-
Perform ¹H and ¹³C NMR spectroscopy to confirm the structure.
Protocol 3: Interfacial Polymerization of Adipic Acid and Hexamethylenediamine
Materials:
-
Adipic acid (synthesized from Protocol 1)
-
Hexamethylenediamine (synthesized from Protocol 2)
-
Sodium hydroxide
-
Dichloromethane (or another suitable organic solvent)
-
Deionized water
-
Beaker
-
Glass rod or tweezers
Procedure:
-
Prepare an aqueous solution by dissolving 5.0 g of hexamethylenediamine and 2.0 g of sodium hydroxide in 50 mL of deionized water.
-
Prepare an organic solution by dissolving 4.5 g of adipoyl chloride (which can be prepared from the synthesized adipic acid by reacting with thionyl chloride) in 50 mL of dichloromethane.
-
Carefully pour the organic solution on top of the aqueous solution in a beaker to form two distinct layers.
-
A film of Nylon 66 will form at the interface of the two layers.
-
Using a glass rod or tweezers, gently grasp the polymer film from the center and pull it out of the beaker as a continuous rope.
-
Wash the nylon rope thoroughly with water and then with ethanol to remove unreacted monomers and byproducts.
-
Allow the nylon to air dry.
Characterization:
-
Determine the melting point of the synthesized Nylon 66 (literature value: ~265 °C).
-
Perform a simple flame test (Nylon is self-extinguishing).
-
Record the infrared spectrum and identify the characteristic amide peaks.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₆H₁₀N₂O | 126.16 | 66-67 | 175-195 (at 3 Torr) |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | 152 | 337.5 |
| Hexamethylenediamine | C₆H₁₆N₂ | 116.21 | 42 | 205 |
| Nylon 66 | (C₁₂H₂₂N₂O₂)n | Variable | ~265 | - |
Table 2: Summary of Synthesis Parameters and Expected Yields
| Synthesis Step | Key Reagents | Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Expected Yield (%) |
| Adipic Acid Synthesis | H₂SO₄, NaOH, HCl | - | Reflux | Atmospheric | 10 | 70-80 |
| Hexamethylenediamine Synthesis | H₂ | Raney Nickel | 100-150 | 50-100 | 6-12 | 80-90 |
| Nylon 66 Polymerization | Adipoyl Chloride, HMDA | - | Room Temp | Atmospheric | < 1 | > 90 |
Visualizations
Caption: Hydrolysis pathway of this compound to adipic acid.
Caption: Reduction pathway of this compound to hexamethylenediamine.
Caption: Overall experimental workflow from this compound to Nylon 66.
References
Application Note: Experimental Protocol for the Hydrolysis of 5-Cyanopentanamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the complete hydrolysis of 5-cyanopentanamide to heptanedioic acid (pimelic acid). This compound possesses two functional groups susceptible to hydrolysis: a nitrile and a primary amide.[1] Under forcing conditions, such as heating in strong aqueous acid or base, both groups are converted to carboxylic acids.[2] This application note outlines procedures for both acid-catalyzed and base-promoted hydrolysis, including reaction setup, workup, purification, and methods for analysis.
Introduction
This compound (also known as 5-cyanovaleramide) is a bifunctional organic compound that serves as a potential intermediate in the synthesis of various pharmaceuticals and polymers.[1][3] Its structure contains both a terminal nitrile group and a terminal primary amide group. The hydrolysis of this molecule is a key step in converting it to more complex molecules, such as dicarboxylic acids. Complete hydrolysis yields heptanedioic acid (pimelic acid), a C7 α,ω-dicarboxylic acid used in the production of polymers and plasticizers.[4][5]
This protocol details two robust methods for achieving complete hydrolysis:
-
Acid-Catalyzed Hydrolysis: Utilizes a strong acid and heat to simultaneously hydrolyze the nitrile and amide functionalities.
-
Base-Promoted Hydrolysis: Employs a strong base and heat, which initially forms the dicarboxylate salt, followed by acidification to yield the final product.
While harsh conditions lead to the dicarboxylic acid, it is worth noting that milder conditions could potentially allow for the selective hydrolysis of the nitrile to a primary amide, though the amide product is also susceptible to further hydrolysis.[6][7] One study using near-critical water suggested the cyano group is more reactive than the amide group under those specific conditions.[8]
Reaction Pathway
The overall transformation for the complete hydrolysis of this compound to heptanedioic acid is shown below:
Figure 1: General reaction scheme for the hydrolysis of this compound.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis to Heptanedioic Acid
Principle: The nitrile and amide are heated under reflux with a strong mineral acid.[2] Protonation of the nitrogen and oxygen atoms in the functional groups renders the carbonyl and nitrile carbons more electrophilic and susceptible to nucleophilic attack by water. The final products are the dicarboxylic acid and ammonium salts.
Materials and Reagents:
-
This compound (MW: 126.16 g/mol )[9]
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated sodium chloride solution (brine)
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
Analytical balance
Procedure:
-
Reaction Setup: Place 5.0 g (39.6 mmol) of this compound into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, carefully prepare a 25% (v/v) aqueous sulfuric acid solution by slowly adding 25 mL of concentrated H₂SO₄ to 75 mL of deionized water while cooling in an ice bath.
-
Slowly add the cooled sulfuric acid solution to the round-bottom flask containing the starting material.
-
Attach the reflux condenser and place the flask in the heating mantle.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, allow the mixture to cool to room temperature and then further cool in an ice bath.
-
Transfer the cooled solution to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash them with brine (1 x 50 mL).
-
Drying and Evaporation: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude heptanedioic acid can be purified by recrystallization from hot water or a mixture of benzene and diethyl ether.[4] Filter the crystallized solid, wash with a small amount of cold water, and dry in a vacuum oven.
-
Analysis: Characterize the final product by determining its melting point (literature: 103-105 °C) and acquiring ¹H NMR, ¹³C NMR, and IR spectra.[5]
Protocol 2: Base-Promoted Hydrolysis to Heptanedioic Acid
Principle: The starting material is heated with a strong aqueous base, leading to the hydrolysis of both functional groups to form the corresponding dicarboxylate salt.[2] Ammonia gas is evolved during this process. Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate to yield the final dicarboxylic acid.[2]
Materials and Reagents:
-
This compound (MW: 126.16 g/mol )
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated (37%)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated sodium chloride solution (brine)
Equipment:
-
Same as for Protocol 1, with the addition of a pH meter or pH paper.
Procedure:
-
Reaction Setup: Place 5.0 g (39.6 mmol) of this compound into a 250 mL round-bottom flask.
-
Prepare a 20% (w/v) aqueous sodium hydroxide solution by dissolving 20 g of NaOH in 100 mL of deionized water.
-
Add the NaOH solution to the round-bottom flask with a magnetic stir bar.
-
Attach the reflux condenser. Note: This reaction evolves ammonia gas; conduct in a well-ventilated fume hood.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3-5 hours.
-
Workup - Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully acidify the cold solution by adding concentrated HCl dropwise with stirring until the pH is approximately 1-2. A white precipitate of heptanedioic acid should form.
-
Extraction: Transfer the acidified mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash them with brine (1 x 50 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization as described in Protocol 1.
-
Analysis: Characterize the product using melting point, NMR, and IR spectroscopy.
Data Presentation
The following table summarizes the key quantitative parameters for the described protocols.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |
| Starting Material | This compound (5.0 g, 39.6 mmol) | This compound (5.0 g, 39.6 mmol) |
| Primary Reagent | 25% (v/v) aqueous H₂SO₄ (100 mL) | 20% (w/v) aqueous NaOH (100 mL) |
| Acidification Reagent | N/A | Concentrated HCl (to pH 1-2) |
| Reaction Temperature | Reflux (~110-120 °C) | Reflux (~105-115 °C) |
| Reaction Time | 4 - 6 hours | 3 - 5 hours |
| Expected Product | Heptanedioic Acid (Pimelic Acid) | Heptanedioic Acid (Pimelic Acid) |
| Product Molecular Weight | 160.17 g/mol [5] | 160.17 g/mol [5] |
| Theoretical Yield | 6.34 g | 6.34 g |
| Purification Method | Recrystallization from hot water | Recrystallization from hot water |
Experimental Workflow Visualization
The logical flow for both hydrolysis protocols can be generalized into the following workflow diagram.
Caption: General experimental workflow for the hydrolysis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling concentrated acids/bases and during the base-promoted hydrolysis which evolves ammonia gas.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care. Always add acid to water, never the other way around.
-
Sodium hydroxide is caustic and can cause severe burns. Avoid contact with skin and eyes.
-
The refluxing apparatus should be securely clamped and have a proper water supply for the condenser. Never heat a closed system.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Cas 2304-58-7,this compound | lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. 蒲桃酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Page loading... [wap.guidechem.com]
Application Notes and Protocols for 5-Cyanopentanamide in the Pharmaceutical Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known applications of 5-cyanopentanamide (also known as 5-cyanovaleramide) within the pharmaceutical sector. The content details its primary role as a versatile chemical intermediate and outlines a key biocatalytic production method.
Application Note 1: Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound primarily serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its bifunctional nature, possessing both a cyano and an amide group, allows for a variety of chemical transformations, making it a valuable precursor in multi-step synthetic routes.
Key Application: Synthesis of Apixaban
A significant application of the this compound structural motif is in the synthesis of the anticoagulant drug, Apixaban. While various synthetic routes to Apixaban exist, many involve the formation of a piperidin-2-one ring structure, for which this compound or its derivatives are logical precursors. The general strategy involves the reaction of a precursor derived from this compound with an appropriate aromatic amine to construct the [1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one] core of the Apixaban molecule.
Application Note 2: Biocatalytic Production of this compound
The regioselective hydration of adiponitrile offers a green and efficient route to this compound.[1][2][3][4] This biocatalytic process utilizes nitrile hydratase enzymes, which selectively convert one of the two nitrile groups of adiponitrile into an amide, yielding this compound with high selectivity over the formation of the diamide byproduct, adipamide.[1][2]
Enzyme System: A notable enzyme for this transformation is the nitrile hydratase from Rhodococcus erythropolis CCM2595.[1][3][4][5] This enzyme exhibits high substrate specificity for dinitriles and demonstrates excellent regioselectivity.[1][3][4]
Quantitative Data from Biocatalytic Synthesis
The following table summarizes the key quantitative parameters for the biocatalytic production of this compound from adiponitrile using Rhodococcus erythropolis CCM2595 nitrile hydratase.[1][3][4]
| Parameter | Value | Reference |
| Substrate | Adiponitrile | [1][3][4] |
| Product | This compound (5-CVAM) | [1][3][4] |
| Byproduct | Adipamide | [1][4] |
| Enzyme | Nitrile Hydratase from Rhodococcus erythropolis CCM2595 | [1][3][4][5] |
| Substrate Concentration | 20 mM | [1][3][4] |
| Reaction Time for Complete Conversion | 10 minutes | [1][3][4] |
| Selectivity for 5-CVAM | 95% | [1][3][4] |
| Selectivity for Adipamide | 5% | [1][3][4] |
| Substrate Tolerance | Up to 200 mM | [1][3] |
Biological Activity of this compound
Currently, there is a lack of publicly available data on the direct biological or pharmacological activity of this compound itself. Its primary role in the pharmaceutical industry, as established through available literature, is that of a synthetic intermediate. Further research and biological screening would be required to ascertain if this compound possesses any intrinsic therapeutic properties.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of this compound from Adiponitrile
This protocol is based on the methodology described for the use of nitrile hydratase from Rhodococcus erythropolis CCM2595.[1][5]
1. Materials and Reagents:
-
Adiponitrile
-
Phosphate buffer (200 mM, pH 7.4)
-
Resting cells of recombinant E. coli expressing Rhodococcus erythropolis CCM2595 nitrile hydratase (or purified enzyme)
-
Methanol
-
Standard laboratory glassware and shaking incubator
2. Procedure:
-
Prepare a reaction mixture containing 20 mM adiponitrile in 200 mM phosphate buffer (pH 7.4).
-
Add the biocatalyst (resting cells or purified enzyme) to the reaction mixture. The concentration of the biocatalyst should be optimized for the specific activity of the enzyme preparation. A typical starting point is approximately 3 mg DCW (Dry Cell Weight) per mL.[1]
-
Incubate the reaction mixture at 30°C with shaking for 10 minutes.
-
To quench the reaction, add an equal volume of methanol to the reaction mixture.
-
Centrifuge the mixture to pellet the cells and any precipitated material.
-
Analyze the supernatant for the concentration of this compound and adipamide using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for the Use of a this compound Precursor in Amide Bond Formation for API Synthesis (Illustrative Example)
This protocol illustrates a general synthetic step where a precursor derived from this compound, such as 5-chlorovaleryl chloride, is used to form a key amide bond in the synthesis of a pharmaceutical intermediate. This is a representative reaction type for the application of this compound-like structures.
1. Materials and Reagents:
-
An aromatic amine (e.g., p-nitroaniline)
-
5-chlorovaleryl chloride (a precursor that can be conceptually derived from this compound)
-
An appropriate organic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware for organic synthesis
2. Procedure:
-
Dissolve the aromatic amine in the chosen organic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the base to the reaction mixture.
-
Add a solution of 5-chlorovaleryl chloride in the same organic solvent dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at 0°C for a specified time, and then warm to room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography, HPLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of a mild acid or base as appropriate.
-
Perform a work-up procedure, which may include extraction with an organic solvent, washing of the organic layer, drying over a drying agent (e.g., sodium sulfate), and removal of the solvent under reduced pressure.
-
Purify the resulting product by a suitable method, such as recrystallization or column chromatography.
Visualizations
Caption: Biocatalytic synthesis of this compound.
Caption: Role of this compound as a synthetic intermediate.
References
- 1. High Regioselectivity Production of 5-Cyanovaleramide from Adiponitrile by a Novel Nitrile Hydratase Derived from Rhodococcus erythropolis CCM2595 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. High Regioselectivity Production of 5-Cyanovaleramide from Adiponitrile by a Novel Nitrile Hydratase Derived from Rhodococcus erythropolis CCM2595 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Quantification of 5-Cyanopentanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5-cyanopentanamide in various sample matrices. The protocols described herein are based on established analytical techniques for compounds of similar structure and functionality, offering robust and reliable approaches for researchers in academia and the pharmaceutical industry. Two primary methods are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in aqueous samples and process intermediates. The polarity of the molecule allows for good retention and separation on a reversed-phase column.
Experimental Protocol: HPLC-UV
1.1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Standard: this compound (of known purity)
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
1.2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound at 1 mg/mL in the sample diluent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
1.3. Sample Preparation:
-
For aqueous samples, filter through a 0.45 µm syringe filter prior to analysis.
-
For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
Dilute the sample with the sample diluent to fall within the calibration range.
1.4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 205 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
1.5. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Expected Quantitative Performance (HPLC-UV)
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for the quantification of this compound, especially in complex matrices or at low concentrations. Direct analysis is possible due to the volatility of the compound.
Experimental Protocol: GC-MS
2.1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Standard: this compound (of known purity)
-
Solvent: Ethyl Acetate
2.2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate.
-
Perform serial dilutions to create calibration standards from 0.1 µg/mL to 20 µg/mL.
2.3. Sample Preparation:
-
For liquid samples, perform a liquid-liquid extraction with ethyl acetate.
-
For solid samples, perform a solvent extraction with ethyl acetate, followed by filtration.
-
Concentrate or dilute the extract as needed to be within the calibration range.
2.4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
MS Transfer Line Temperature: 230°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: To be determined from the mass spectrum of this compound (likely the molecular ion or a major fragment).
-
Qualifier Ions: At least two other characteristic ions.
-
2.5. Data Analysis:
-
Identify the this compound peak based on its retention time and the presence of the quantifier and qualifier ions.
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.
-
Calculate the concentration of this compound in the samples.
Expected Quantitative Performance (GC-MS)
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Visualizations
Application Note: GC-MS Analysis of Impurities in 5-Cyanopentanamide
Abstract
This application note details a comprehensive protocol for the identification and quantification of potential impurities in 5-cyanopentanamide samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is crucial for quality control in pharmaceutical and polymer industries where this compound is used as an intermediate.[1][2] This document provides a complete workflow, from sample preparation to data analysis, and includes a list of potential impurities with their hypothetical quantitative data for illustrative purposes.
Introduction
This compound is a key intermediate in various chemical syntheses, including the production of pharmaceuticals and as a precursor to Nylon 66.[1][2] The purity of this compound is critical to ensure the safety and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds, making it an ideal method for analyzing impurities in this compound. This application note provides a detailed protocol for the GC-MS analysis of potential impurities, which may include unreacted starting materials, by-products, and degradation products.
Experimental Protocol
Sample Preparation
A robust and reproducible sample preparation is crucial for accurate GC-MS analysis.
-
Reagents and Materials:
-
This compound sample
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Internal Standard (IS): Tetradecane (or other suitable non-interfering compound)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Syringe filters (0.45 µm, PTFE)
-
GC vials with inserts
-
-
Procedure:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 1 mL of the Internal Standard solution (100 µg/mL in DCM).
-
Dissolve and dilute to the mark with Dichloromethane.
-
Mix the solution thoroughly by vortexing for 30 seconds.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph (GC):
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Split/Splitless, operated in split mode (10:1)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Volume: 1 µL
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 35 - 400
-
Scan Mode: Full Scan
-
Data Analysis
-
Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of known standards.
-
Quantification: The concentration of each impurity is determined using the internal standard method. The response factor for each impurity relative to the internal standard should be determined by analyzing a calibration standard containing known concentrations of the impurities and the internal standard.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of impurities in this compound.
Quantitative Data Summary
The following table presents hypothetical quantitative data for potential impurities in a this compound sample. This data is for illustrative purposes only and may not be representative of all samples.
| Impurity Name | Retention Time (min) | Key m/z ions | Concentration (µg/g) |
| Adiponitrile | 8.5 | 54, 81, 108 | 150 |
| Adipamide | 12.2 | 72, 85, 114 | 250 |
| 5-Cyanopentanoic acid | 11.5 | 73, 85, 127 | 80 |
| Unidentified Impurity 1 | 9.8 | 68, 95, 110 | 50 |
| Unidentified Impurity 2 | 13.1 | 55, 83, 125 | 30 |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the sample, the analytical method, and the expected outcomes.
Caption: Logical flow from sample analysis to quality control decision.
Conclusion
The GC-MS method described in this application note is a reliable and robust approach for the identification and quantification of impurities in this compound samples. The detailed protocol provides a solid foundation for researchers, scientists, and drug development professionals to implement this analysis in their laboratories. The provided workflow and data table serve as a useful guide for setting up the experiment and interpreting the results. It is important to note that the list of impurities and their concentrations are hypothetical and should be confirmed with certified reference standards.
References
5-Cyanopentanamide as a Precursor for Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyanopentanamide, a bifunctional molecule containing both a nitrile and an amide group, serves as a valuable intermediate in the synthesis of various agrochemicals. Its chemical versatility allows for the construction of complex heterocyclic structures, which are often the core of modern pesticides. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of the herbicide azafenidin. The protocols are intended to guide researchers in the practical application of this precursor and to provide a basis for the development of novel agrochemical compounds.
Introduction
The escalating global demand for food production necessitates the development of efficient and selective agrochemicals to manage weeds, pests, and diseases. This compound has emerged as a key building block in the synthesis of certain pesticides due to its reactive functional groups. A notable application is in the production of azafenidin, a potent herbicide. The synthesis of azafenidin from this compound involves a sequence of well-established organic reactions, including a Hofmann rearrangement and a Pinner-type cyclization, demonstrating the utility of this precursor in constructing the herbicide's triazolopyridine core.
Agrochemical Profile: Azafenidin
Azafenidin is a selective, pre-emergence herbicide used for the control of broadleaf weeds and grasses in various crops.[1][2]
Table 1: Physicochemical Properties of Azafenidin
| Property | Value |
| IUPAC Name | 2-[2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl]-5,6,7,8-tetrahydro-[1][3]triazolo[4,3-a]pyridin-3(2H)-one |
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ |
| Molar Mass | 338.19 g/mol |
| Melting Point | 168–168.5 °C[2] |
| Water Solubility | 12 mg/L (at pH 7)[2] |
Synthetic Pathway from this compound to Azafenidin
The synthesis of azafenidin from this compound proceeds through a multi-step pathway. The initial and crucial step involves the conversion of this compound to a key intermediate via a Hofmann rearrangement, followed by a Pinner-type cyclization to form the heterocyclic core of the azafenidin molecule.
Caption: Synthetic pathway of Azafenidin from this compound.
Experimental Protocols
Step 1: Hofmann Rearrangement of this compound
The Hofmann rearrangement converts the primary amide of this compound into a primary amine with one less carbon atom, yielding 5-aminopentanenitrile. This reaction typically proceeds by treating the amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide). The reaction forms an isocyanate intermediate which is then hydrolyzed to the amine.[4][5]
Table 2: Reaction Parameters for Hofmann Rearrangement
| Parameter | Condition |
| Reactants | This compound, Bromine, Sodium Hydroxide |
| Solvent | Water, or a biphasic system (e.g., water/dichloromethane) |
| Temperature | 0 - 25 °C (initial bromination), then heated to effect rearrangement |
| Reaction Time | 1 - 3 hours |
| Work-up | Extraction with an organic solvent, followed by purification. |
| Typical Yield | 70 - 90% |
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a solution of sodium hydroxide (2.2 eq) in water at 0 °C.
-
Slowly add a solution of bromine (1.1 eq) in water to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, warm the mixture to room temperature and then heat to 50-70 °C for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and extract the product, 5-aminopentanenitrile, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Step 2: Pinner-type Cyclization to form the Azafenidin Core
The resulting 5-aminopentanenitrile is a key intermediate for the construction of the triazolopyridine ring system of azafenidin. This is achieved through a Pinner-type reaction. The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can then react with an amine to form an amidine. In the case of azafenidin synthesis, an intramolecular cyclization occurs.[3][6]
Table 3: Reaction Parameters for Pinner-type Cyclization
| Parameter | Condition |
| Reactants | 5-Aminopentanenitrile, an appropriate cyclizing agent (e.g., a hydrazine derivative) |
| Catalyst | Strong acid (e.g., HCl) |
| Solvent | Anhydrous alcohol (e.g., ethanol) |
| Temperature | 0 °C to reflux |
| Reaction Time | 4 - 24 hours |
| Work-up | Neutralization, extraction, and purification. |
| Typical Yield | 60 - 80% |
Protocol:
-
Dissolve 5-aminopentanenitrile (1.0 eq) in anhydrous ethanol in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the mixture to form the corresponding imidate hydrochloride (Pinner salt).
-
Add the cyclizing agent (e.g., a substituted hydrazine, 1.0 eq) to the reaction mixture.
-
Warm the reaction to room temperature and then heat to reflux for the required time (monitored by TLC).
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting triazolopyridine core by recrystallization or column chromatography.
The final step in the synthesis of azafenidin involves the substitution of the triazolopyridine core with the 2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl moiety.
Mode of Action of Azafenidin
Azafenidin is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), also known as Protox.[1][2][7] This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals.
References
- 1. Azafenidin | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. azafenidin | 68049-83-2 [chemicalbook.com]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. Protoporphyrinogen oxidase inhibitor herbicide effects on pythium root rot of sugarcane, pythium species, and the soil microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to improve the yield and purity of 5-cyanopentanamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-cyanopentanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary method for synthesizing this compound is the partial hydrolysis of adiponitrile. This can be achieved through chemical hydrolysis using acids or bases, or more selectively through biocatalytic hydration using enzymes like nitrile hydratase.[1][2] The biocatalytic approach often provides higher yields and regioselectivity, minimizing the formation of byproducts.[2][3]
Q2: What is the main challenge in synthesizing this compound?
A2: The principal challenge is controlling the hydrolysis of adiponitrile to selectively produce the mono-amide (this compound) while preventing further hydrolysis to the di-amide (adipamide) or the corresponding carboxylic acid (adipic acid).[2][4] Traditional chemical hydrolysis often requires harsh conditions, which can lead to lower yields and purity.[2]
Q3: What are the typical yields and purities I can expect?
A3: Yields and purities are highly dependent on the synthetic method. Biocatalytic methods have been shown to be highly effective. For instance, using a nitrile hydratase from Rhodococcus erythropolis can achieve a 93% yield of this compound with 96% selectivity.[3] Chemical methods generally result in lower yields and a mixture of products, making purification more challenging. Commercially available this compound typically has a purity of at least 95%.[5]
Q4: What are the primary impurities in this compound synthesis?
A4: The most common impurities are unreacted adiponitrile, the over-hydrolysis product adipamide, and adipic acid.[2][4] The formation of these impurities is a direct result of the lack of selectivity in the hydrolysis process.
Q5: How can I purify crude this compound?
A5: Purification can be challenging due to the similar properties of the desired product and the amide byproducts. One approach involves forming a slurry of the crude product with a layered mineral like bentonite clay and an acid to protonate and separate the amide impurities.[6] Recrystallization is another common purification technique for amides. For a similar compound, 5-cyanophthalide, purification to >99.5% purity was achieved by crystallization from methanol.[7] Column chromatography can also be employed for purification of amides.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Harsh reaction conditions (high temperature, strong acid/base) leading to over-hydrolysis. | - Employ milder reaction conditions. For chemical synthesis, carefully monitor the reaction progress and stop it before significant byproduct formation.[9] - Consider switching to a biocatalytic method using nitrile hydratase for higher selectivity.[2] |
| High Levels of Adipamide Impurity | Lack of regioselectivity in the hydrolysis of adiponitrile. | - The biocatalytic approach using specific nitrile hydratase enzymes is highly regioselective and is the most effective way to minimize adipamide formation.[2] - In chemical synthesis, optimizing reaction time and temperature can help favor mono-hydrolysis. |
| Presence of Adipic Acid | Further hydrolysis of the amide group in this compound or adipamide. | - This is more common under acidic or strongly basic conditions with prolonged reaction times.[10][11] Shorten the reaction time and use milder conditions. - If using a base-catalyzed hydrolysis, the reaction can be difficult to stop at the amide stage.[9] Careful monitoring is crucial. |
| Difficulty in Purifying the Product | Similar solubility and physical properties of this compound and adipamide. | - Attempt fractional crystallization. Experiment with different solvent systems. A method for a similar compound involved crystallization from methanol.[7] - Consider column chromatography with a suitable stationary and mobile phase to separate the components.[8] - An alternative is to use a method involving bentonite clay and acid to selectively remove amide impurities.[6] |
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for this compound from Adiponitrile
| Method | Catalyst/Reagent | Yield of this compound | Selectivity | Key Byproducts | Reference |
| Biocatalytic Hydration | Nitrile hydratase from Rhodococcus erythropolis | 93% | 96% | Adipamide (~5%) | [2][3] |
| Chemical Hydrolysis (General) | Strong Acid or Base | Generally lower, not specified | Low | Adipamide, Adipic Acid | [1][2] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of this compound (Based on Literature)
This protocol is a generalized procedure based on biocatalytic methods described in the literature.[2][3]
-
Enzyme Preparation: Prepare a suspension of whole cells of Rhodococcus erythropolis containing nitrile hydratase in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).
-
Reaction Setup: In a temperature-controlled reactor, add the adiponitrile substrate to the enzyme suspension. The substrate concentration should be optimized (e.g., starting with 20 mM).[2]
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 20-30°C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the concentrations of adiponitrile, this compound, and adipamide.
-
Reaction Termination: Once the desired conversion of adiponitrile is achieved (e.g., 97%), terminate the reaction by separating the biocatalyst (e.g., by centrifugation or filtration).[3]
-
Product Isolation: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Chemical Hydrolysis of a Nitrile to an Amide
This is a general protocol for the partial hydrolysis of a nitrile and should be optimized for the specific synthesis of this compound.[9][12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitrile (adiponitrile) in a suitable solvent (e.g., aqueous ethanol).
-
Reagent Addition: Add a controlled amount of a base (e.g., NaOH or KOH) or acid (e.g., H2SO4). For milder conditions, an alkaline solution of hydrogen peroxide can be used.[9]
-
Reaction Conditions: Gently heat the mixture with stirring. The temperature and reaction time are critical and need to be carefully monitored to avoid over-hydrolysis.
-
Monitoring: Follow the disappearance of the starting material and the formation of the product by TLC, GC, or HPLC.
-
Work-up: Once the reaction has reached the desired point, cool the mixture to room temperature. If the reaction is base-catalyzed, neutralize it with a dilute acid. If acid-catalyzed, neutralize with a dilute base.
-
Extraction: Extract the product into an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Cas 2304-58-7,this compound | lookchem [lookchem.com]
- 4. This compound | 2304-58-7 | Benchchem [benchchem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. EP0177097A1 - Process for the separation of amides from nitriles - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
troubleshooting common side reactions in 5-cyanopentanamide synthesis
Welcome to the technical support center for the synthesis of 5-cyanopentanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory and industrial method for synthesizing this compound is the partial hydrolysis of adiponitrile. This can be achieved through chemical methods (using acids or bases) or, more selectively, through enzymatic hydrolysis.
Q2: What are the primary side products I should be aware of during the synthesis of this compound from adiponitrile?
The main side products include:
-
Adipamide: Formed by the hydrolysis of both nitrile groups of adiponitrile.
-
5-Cyanovaleric Acid: Results from the hydrolysis of the amide group of the desired product, this compound.
-
Adipic Acid: The final product of complete hydrolysis of both nitrile groups.
-
Adipamic Acid: An intermediate in the hydrolysis of adipamide to adipic acid.
Q3: How can I minimize the formation of adipamide?
Minimizing the formation of adipamide, the product of complete hydrolysis, is critical for achieving a high yield of this compound. Key strategies include:
-
Reaction Time: Shorter reaction times are preferable to prevent the second nitrile group from hydrolyzing.
-
Stoichiometry: Using a controlled amount of the hydrolyzing agent (acid or base) can help prevent excessive reaction.
-
Enzymatic Synthesis: Employing a regioselective nitrile hydratase is the most effective method to minimize adipamide formation.[1][2]
Q4: Under what conditions is the formation of 5-cyanovaleric acid favored?
The formation of 5-cyanovaleric acid is more likely under prolonged reaction times or harsh conditions (e.g., high temperatures, extreme pH) that promote the hydrolysis of the amide functional group in this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
-
Possible Cause 1: Over-hydrolysis to Adipamide and Adipic Acid.
-
Solution: Reduce the reaction time and/or temperature. If using chemical hydrolysis, decrease the concentration of the acid or base catalyst. Consider switching to a milder catalyst or an enzymatic approach for higher selectivity.
-
-
Possible Cause 2: Incomplete Reaction.
-
Solution: Ensure the reaction has proceeded for a sufficient amount of time by monitoring its progress using techniques like HPLC.[3][4] If the reaction has stalled, a slight increase in temperature or catalyst concentration may be necessary, but this should be done cautiously to avoid over-hydrolysis.
-
Problem 2: High Percentage of Adipamide in the Product Mixture
-
Possible Cause: Non-selective Hydrolysis.
-
Solution: This is a common issue with chemical hydrolysis. To enhance selectivity for the mono-amide:
-
Temperature Control: Lowering the reaction temperature can significantly improve selectivity.
-
pH Adjustment: Fine-tuning the pH can help to favor the formation of the mono-amide over the di-amide.
-
Enzymatic Method: The most effective solution is to use a nitrile hydratase enzyme, which exhibits high regioselectivity.[1][2]
-
-
Problem 3: Presence of 5-Cyanovaleric Acid and Adipic Acid
-
Possible Cause: Hydrolysis of the Amide Group.
-
Solution: These byproducts indicate that the reaction conditions are too harsh for the amide product.
-
Milder Conditions: Use lower temperatures and shorter reaction times.
-
Work-up Procedure: Ensure that the work-up and purification steps are not overly acidic or basic, which could induce further hydrolysis.
-
-
Data on Reaction Selectivity
The selectivity of the partial hydrolysis of adiponitrile is highly dependent on the reaction conditions.
| Method | Catalyst/Enzyme | Temperature (°C) | Reaction Time | Selectivity for this compound (%) | Selectivity for Adipamide (%) | Reference |
| Enzymatic Hydrolysis | Nitrile hydratase from Rhodococcus erythropolis | 30 | 10 min | 95 | 5 | [1][2] |
| Alkaline Peroxide Hydrolysis | 3% H₂O₂ in alkaline medium | 5 | - | 31 (at 52% conversion) | - | |
| Alkaline Peroxide Hydrolysis | 3% H₂O₂ in alkaline medium | 70 | - | 24.6 (at 89% conversion) | - |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Nitrile Hydratase
This protocol is based on the highly regioselective enzymatic hydrolysis of adiponitrile.
Materials:
-
Adiponitrile
-
Recombinant E. coli cells expressing nitrile hydratase from Rhodococcus erythropolis
-
Phosphate buffer (pH 7.4)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a suspension of the recombinant E. coli cells in phosphate buffer.
-
Add adiponitrile to the cell suspension to a final concentration of 20 mM.
-
Incubate the reaction mixture at 30°C with shaking.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Once the desired conversion is reached (typically within 10 minutes for high enzyme activity), stop the reaction by centrifuging the mixture to remove the cells.
-
Extract the supernatant with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by chromatography if necessary.
Protocol 2: Chemical Synthesis of this compound via Alkaline Peroxide Hydrolysis
This protocol describes a chemical method for the partial hydrolysis of adiponitrile.
Materials:
-
Adiponitrile
-
Hydrogen peroxide (3% aqueous solution)
-
Sodium hydroxide solution (e.g., 1 M)
-
Acetone
-
Dry ice
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve adiponitrile in acetone in a flask equipped with a stirrer and a thermometer.
-
Cool the mixture to 5°C using an ice bath.
-
Slowly add a pre-cooled solution of 3% hydrogen peroxide and sodium hydroxide to the adiponitrile solution while maintaining the temperature at 5°C.
-
Stir the reaction mixture at 5°C and monitor its progress by TLC or HPLC.
-
Once the desired level of conversion is achieved, quench the reaction by carefully neutralizing the mixture with hydrochloric acid to a neutral pH.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: HPLC Monitoring of the Reaction
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A mixture of water (with a small amount of acid, e.g., 0.1% phosphoric acid, to improve peak shape) and an organic solvent like methanol or acetonitrile. The exact ratio will need to be optimized.
Procedure:
-
Prepare a calibration curve for this compound, adiponitrile, adipamide, and 5-cyanovaleric acid.
-
Take a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by rapid cooling or addition of an acid/base quencher).
-
Dilute the aliquot with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., around 200-210 nm).
-
Quantify the concentration of the reactant and products by comparing the peak areas with the calibration curves.
Visualizing Reaction Pathways and Troubleshooting Logic
Reaction Pathway for Adiponitrile Hydrolysis
Caption: General reaction pathways in adiponitrile hydrolysis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis to an amide.
Mechanism of Base-Catalyzed Nitrile Hydrolysis
Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis to an amide.
References
Technical Support Center: Optimization of Adiponitrile Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for adiponitrile hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of adiponitrile hydrolysis?
A1: The hydrolysis of adiponitrile (ADN) is a stepwise process that can yield several products. The main products include 5-cyanovaleramide, adipamide, 5-cyanovaleric acid, adipamic acid, and the final product, adipic acid.[1] The distribution of these products depends on the reaction conditions.
Q2: What are the common catalytic methods for adiponitrile hydrolysis?
A2: The most common methods for adiponitrile hydrolysis involve acid catalysis, base catalysis (typically for partial hydrolysis to the amide), and enzymatic catalysis using nitrilases or a combination of nitrile hydratase and amidase enzymes.[2][3] Hydrolysis can also be performed in subcritical water without an added catalyst.[1]
Q3: Which factors have the most significant influence on the yield of different hydrolysis products?
A3: Key factors influencing product yields include adiponitrile concentration, temperature, reaction time, and pressure. For instance, adiponitrile concentration and temperature have a significant impact on the yields of adipamide, adipamic acid, and adipic acid. Reaction time is a critical factor for the yield of 5-cyanovaleric acid.[1]
Q4: Can adiponitrile be completely hydrolyzed to adipic acid?
A4: Yes, under appropriate conditions, adiponitrile can be almost completely hydrolyzed to adipic acid. This typically involves a two-step process where adiponitrile is first hydrolyzed, and then the resulting intermediates are further hydrolyzed to adipic acid.[4]
Q5: What are the typical temperature ranges for adiponitrile hydrolysis?
A5: The optimal temperature range depends on the method. For catalyzed reactions, temperatures between 200°C and 300°C are often employed.[4] Below 200°C, the reaction rate can be too slow for practical purposes, while temperatures above 300°C may lead to the formation of byproducts.[4] Enzymatic hydrolysis is typically conducted at much lower temperatures, often in the range of 30°C to 50°C.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product (e.g., Adipic Acid or Adipamide)
| Possible Cause | Suggestion |
| Incomplete Reaction | Extend the reaction time or increase the reaction temperature within the optimal range (e.g., 200-300°C for chemical hydrolysis).[4] |
| Suboptimal Catalyst Concentration | Optimize the catalyst concentration. For acid catalysis, a concentration that is too low may result in a slow reaction, while an excessively high concentration can lead to side reactions. |
| Catalyst Deactivation | In industrial processes, high temperatures can lead to catalyst deactivation.[6] For laboratory-scale experiments, ensure the catalyst is fresh and properly handled. |
| Poor Mixing | Ensure adequate stirring or agitation to promote contact between reactants and the catalyst. |
| Incorrect pH (for enzymatic hydrolysis) | The optimal pH for nitrilases is typically between 7.0 and 8.0.[5] Ensure the buffer system maintains the pH within this range throughout the reaction. |
Issue 2: Incomplete Conversion of Adiponitrile or Intermediates
| Possible Cause | Suggestion |
| Insufficient Reaction Time or Temperature | Increase the reaction time or temperature. Monitor the reaction progress using an analytical technique like HPLC to determine the optimal endpoint.[1] |
| Formation of Stable Intermediates | Some intermediates, like 5-cyanovaleric acid, may be more resistant to hydrolysis. Adjusting the catalyst or reaction conditions may be necessary to drive the reaction to completion. |
| Product Inhibition (for enzymatic hydrolysis) | High concentrations of the product (e.g., adipic acid) can inhibit the enzyme. Consider in-situ product removal or using a fed-batch approach. |
| Water Limitation | Ensure a sufficient excess of water is present to act as both a solvent and a reactant. |
Issue 3: Formation of Undesired Byproducts
| Possible Cause | Suggestion |
| High Reaction Temperature | Temperatures exceeding 300°C can promote the formation of byproducts.[4] Operate within the recommended temperature range. |
| Side Reactions | In some industrial processes for adiponitrile synthesis, side reactions like alkene metathesis can occur.[2] While less common in simple hydrolysis, be aware of potential side reactions based on your specific catalyst and conditions. |
| Catalyst-Specific Side Reactions | The choice of catalyst can influence byproduct formation. If significant byproducts are observed, consider screening different catalysts. |
| Impure Starting Material | Ensure the purity of the starting adiponitrile, as impurities can lead to unwanted side reactions. |
Data Presentation
Table 1: Effect of Reaction Conditions on Adiponitrile Hydrolysis in Subcritical Water
| Parameter | Level 1 | Level 2 | Level 3 | Level 4 | Level 5 |
| ADN Concentration (wt%) | 1 | 2 | 3 | 4 | 5 |
| Temperature (°C) | 250 | 260 | 270 | 280 | 290 |
| Time (h) | 1 | 2 | 3 | 4 | 5 |
| Pressure (MPa) | 20 | 22.5 | 25 | 27.5 | 30 |
This table is based on an orthogonal array design study and illustrates the range of parameters investigated. The study found that adiponitrile concentration and temperature were the most significant factors affecting the yields of adipamide, adipamic acid, and adipic acid.[1]
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Adiponitrile to Adipic Acid
Materials:
-
Adiponitrile (ADN)
-
Sulfuric acid (H₂SO₄), concentrated
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Crystallizing dish
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Set up a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer.
-
In the round-bottom flask, combine adiponitrile and a 10-20% aqueous solution of sulfuric acid. A typical molar ratio of water to adiponitrile is significantly high to ensure complete hydrolysis.
-
Heat the mixture to reflux (the boiling point of the mixture) with constant stirring. The reaction temperature is typically maintained between 100°C and 150°C for atmospheric pressure reflux. For higher temperatures (200-300°C), a pressurized reactor is necessary.[4]
-
Continue the reflux for several hours. The reaction progress can be monitored by taking small aliquots and analyzing them by HPLC.
-
After the reaction is complete (as determined by the disappearance of adiponitrile and intermediates), cool the reaction mixture to room temperature.
-
Cool the mixture further in an ice bath to precipitate the adipic acid.
-
Collect the solid adipic acid by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold distilled water to remove any remaining acid and soluble impurities.
-
Dry the purified adipic acid. The purity can be checked by melting point determination or HPLC analysis.
Protocol 2: Enzymatic Hydrolysis of Adiponitrile using Nitrilase
Materials:
-
Adiponitrile (ADN)
-
Nitrilase enzyme (commercially available or as whole cells expressing the enzyme)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Reaction vessel with temperature control and agitation
-
pH meter and solutions for pH adjustment (e.g., dilute NaOH or HCl)
-
Centrifuge (if using whole cells)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Prepare a phosphate buffer solution (pH 7.5) and bring it to the optimal reaction temperature for the nitrilase (typically 30-50°C).[5]
-
In the reaction vessel, add the nitrilase enzyme preparation (either as a purified enzyme or a suspension of whole cells).
-
Add the adiponitrile substrate to the buffered enzyme solution. The substrate concentration should be optimized to avoid substrate or product inhibition.
-
Maintain the reaction mixture at the optimal temperature with gentle agitation.
-
Monitor the pH of the reaction and adjust as necessary, as the formation of adipic acid will lower the pH.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
-
Once the reaction has reached the desired conversion, stop the reaction. If using a purified enzyme, this can be done by denaturation (e.g., by adding a solvent or changing the pH drastically). If using whole cells, they can be removed by centrifugation.
-
Acidify the reaction mixture to protonate the adipic acid.
-
Extract the adipic acid into an organic solvent like ethyl acetate.
-
Evaporate the solvent to obtain the crude adipic acid, which can be further purified by recrystallization.
Visualizations
Caption: Reaction pathway of adiponitrile hydrolysis.
Caption: Troubleshooting workflow for adiponitrile hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Adiponitrile - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. CN1331716A - Process for hydrolysis of adiponitrile and prodn. of nylon 6,6 utilizing low catalyst levels - Google Patents [patents.google.com]
- 5. Nitrilase - Wikipedia [en.wikipedia.org]
- 6. CN110511162A - A kind of preparation method of adiponitrile - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 5-Cyanopentanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of crude 5-cyanopentanamide. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
-
Question: My yield of this compound is significantly lower than expected after recrystallization. What are the possible causes and solutions?
-
Answer: Low recovery can stem from several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.
-
Solution: Before filtering, concentrate the solution by carefully evaporating some of the solvent. To check for product in the filtrate, a small sample can be evaporated to see if a solid residue forms.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Solution: Conduct small-scale solvent screening with various polar solvents such as ethanol, acetone, or acetonitrile to find the optimal one.
-
-
Premature Crystallization: If crystallization occurs too rapidly, impurities can be trapped within the crystal lattice.
-
Solution: Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.
-
-
Issue 2: Co-elution of Impurities During Column Chromatography
-
Question: I am unable to separate this compound from a persistent impurity using silica gel column chromatography. How can I improve the separation?
-
Answer: Co-elution is a common challenge, especially with impurities of similar polarity to the target compound.
-
Gradient Elution: An isocratic mobile phase may not be sufficient.
-
Solution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For instance, a gradient of ethyl acetate in hexanes can be effective.
-
-
Alternative Stationary Phases: Silica gel may not be the optimal stationary phase.
-
Solution: Consider using a different stationary phase, such as alumina or a bonded phase like cyano (CN) or amino (NH2) silica, which can offer different selectivity.
-
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography can provide better separation.
-
Solution: Use a C18 column with a mobile phase of water and a polar organic solvent like methanol or acetonitrile.
-
-
Issue 3: Incomplete Removal of Adipic Acid by Extraction
-
Question: After performing a liquid-liquid extraction, I still detect adipic acid in my this compound product. How can I improve its removal?
-
Answer: Adipic acid, a potential byproduct of hydrolysis, can be effectively removed with a basic wash.
-
Insufficient Base: The aqueous base may not have been sufficient to deprotonate all the adipic acid.
-
Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to convert the carboxylic acid to its water-soluble carboxylate salt. Use a dilute solution of sodium bicarbonate or sodium hydroxide. Multiple extractions with fresh aqueous base are more effective than a single large-volume extraction.
-
-
Emulsion Formation: Emulsions can trap the organic layer, leading to poor separation.
-
Solution: To break up emulsions, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking.
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
-
What are the most common impurities in crude this compound? The most likely impurities are unreacted starting materials and byproducts from the synthesis. These often include adiponitrile (the precursor), adipic acid (from hydrolysis of the nitrile and amide groups), and adipamide (from hydrolysis of both nitrile groups).
-
What is a good starting point for a recrystallization solvent for this compound? Given that this compound is a polar molecule, polar solvents are a good starting point. Ethanol, acetone, and acetonitrile are commonly used for the recrystallization of amides. A mixed solvent system, such as ethanol/water or acetone/hexanes, can also be effective.
-
How can I monitor the purity of this compound during the purification process? Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography purification and to check the purity of fractions. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point for HPLC method development.
-
My purified this compound is a liquid or a low-melting solid. How should I handle it? this compound can exist as a colorless to pale yellow solid or liquid at room temperature.[1] If it is a liquid, purification techniques such as distillation (if thermally stable) or column chromatography are more appropriate than recrystallization.
Data Presentation
The following table summarizes expected outcomes for different purification techniques for this compound. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Key Impurities Removed | Expected Purity | Expected Yield |
| Recrystallization | Less soluble impurities | >98% | 60-80% |
| Column Chromatography (Silica Gel) | Adiponitrile, less polar impurities | >99% | 50-70% |
| Liquid-Liquid Extraction (Basic Wash) | Adipic acid | >95% (after removal of acidic impurities) | 80-95% |
Experimental Protocols
1. Recrystallization from Ethanol/Water
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
2. Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of 10% to 50% ethyl acetate in hexanes.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. b. Load the solution onto the top of the silica gel column. c. Elute the column with the mobile phase gradient, starting with 10% ethyl acetate in hexanes. d. Collect fractions and analyze by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.
3. Liquid-Liquid Extraction to Remove Adipic Acid
-
Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of adipic acid.
-
Drain the lower aqueous layer.
-
Repeat the extraction with fresh sodium bicarbonate solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of crude this compound.
Caption: Logical flow of purification techniques for this compound.
References
Technical Support Center: Stability of 5-Cyanopentanamide in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the stability of 5-cyanopentanamide in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: this compound contains both a nitrile (-CN) and a primary amide (-CONH2) functional group. Generally, amides are relatively stable to hydrolysis in neutral water due to resonance stabilization of the amide bond.[1][2] However, both functional groups can undergo hydrolysis under acidic or basic conditions, and the rate of degradation is expected to increase with temperature. The nitrile group can hydrolyze to a carboxylic acid (forming 6-amino-6-oxohexanoic acid) or an amide (which would be the same as the starting material if the amide hydrolyzes first), while the amide group hydrolyzes to a carboxylic acid (forming 5-cyanopentanoic acid) and ammonia.
Q2: What are the likely degradation products of this compound in an aqueous solution?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This can occur at either the nitrile or the amide functional group.
-
Hydrolysis of the amide group: This reaction will yield 5-cyanopentanoic acid and ammonia.
-
Hydrolysis of the nitrile group: This reaction proceeds in two steps, first forming the corresponding amide (which in this case is the starting material, this compound) and then further hydrolyzing to the carboxylic acid, ultimately yielding adipamic acid (6-amino-6-oxohexanoic acid) and then adipic acid and ammonia upon complete hydrolysis.
Therefore, the main potential degradation products to monitor in a stability study are 5-cyanopentanoic acid and adipamic acid.
Q3: Which functional group, the nitrile or the amide, is more susceptible to hydrolysis?
A3: The relative reactivity of the nitrile and amide groups can depend on the specific reaction conditions (pH, temperature, catalysts). In some studies of similar molecules, the nitrile group has been shown to be more reactive than the amide group under certain conditions. However, it is crucial to experimentally determine the degradation profile for your specific conditions.
Q4: How can I monitor the stability of this compound?
A4: The most common and effective method for monitoring the stability of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[3] For more sensitive and specific detection, especially for identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound stability samples by HPLC.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Sample solvent is incompatible with the mobile phase. | Whenever possible, dissolve and inject the sample in the mobile phase.[6] |
| Column overload. | Reduce the injection volume or the sample concentration.[7] | |
| Secondary interactions with the stationary phase. | For basic compounds, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help. For acidic compounds, a small amount of acid (e.g., formic or acetic acid) can be beneficial. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[8] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature.[6] | |
| Column equilibration is insufficient. | Ensure the column is equilibrated with the mobile phase for an adequate amount of time before starting the analysis.[6] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector flow cell. | Use HPLC-grade solvents and reagents. Flush the system and detector flow cell with a strong solvent.[8] |
| Air bubbles in the system. | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[8] | |
| Ghost Peaks | Carryover from a previous injection. | Implement a needle wash step in your injection sequence. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Contamination in the sample or mobile phase. | Ensure proper sample preparation and use high-purity solvents. |
Experimental Protocols
Protocol: Stability Study of this compound in Aqueous Buffers
This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values and temperatures.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Phosphate buffer salts (for pH 5 and 7)
-
Hydrochloric acid and Sodium hydroxide (for pH 3 and 9)
-
Volumetric flasks and pipettes
-
HPLC vials
-
pH meter
-
Temperature-controlled incubator or water bath
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Buffer Solutions:
-
Prepare aqueous buffer solutions at various pH levels (e.g., pH 3, 5, 7, and 9).
-
pH 3: Dilute HCl in water.
-
pH 5 & 7: Use phosphate buffers.
-
pH 9: Use a suitable buffer such as borate or adjust pH with NaOH.
-
-
Filter all buffer solutions through a 0.45 µm filter before use.
3. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a small amount of organic solvent if necessary for solubility, then dilute with water). A typical concentration might be 1 mg/mL.
-
From the stock solution, prepare working solutions by diluting with the respective aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4. Stability Study Setup:
-
Aliquot the working solutions into tightly sealed HPLC vials for each pH and temperature condition to be tested.
-
Set up the study at different temperatures (e.g., room temperature (25°C) and an elevated temperature (40°C or 60°C) to accelerate degradation).
-
Include control samples stored at a low temperature (e.g., 4°C) where the compound is expected to be stable.
-
Pull samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
5. HPLC Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid or another suitable modifier) and acetonitrile or methanol. An example of an isocratic mobile phase could be 70:30 (v/v) water:acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 200-220 nm due to the amide and nitrile chromophores).
-
-
At each time point, analyze the samples by HPLC.
-
Quantify the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) concentration.
-
Plot the percentage remaining versus time for each condition.
-
If significant degradation is observed, determine the degradation kinetics (e.g., zero-order, first-order) and calculate the half-life (t½) of this compound under each condition.
Visualizations
Caption: Experimental workflow for the stability study of this compound.
References
- 1. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ijsdr.org [ijsdr.org]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
strategies to prevent the polymerization of 5-cyanopentanamide
Disclaimer: The following guide provides general strategies for preventing the polymerization of 5-cyanopentanamide based on established principles of polymer chemistry. Specific experimental conditions may need to be optimized for your particular application.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears viscous and has solidified. What happened?
A1: This is a strong indication that the material has polymerized. Polymerization is a process where individual molecules (monomers) of this compound link together to form long chains (polymers), leading to an increase in viscosity and eventual solidification. This can be triggered by factors such as elevated temperatures, exposure to light, or the presence of contaminants.
Q2: What are the likely causes of this compound polymerization?
A2: The polymerization of this compound can be initiated by several factors:
-
Heat: Elevated temperatures can provide the energy needed to initiate the polymerization process. The boiling point of this compound is 175-195 °C at 3 Torr.[1] Unwanted polymerization can occur at temperatures below this, especially during prolonged heating or distillation.[2]
-
Light: UV light can also trigger polymerization in some reactive monomers.
-
Contaminants: Impurities such as strong acids, bases, or radical initiators can catalyze polymerization. The nitrile group can be susceptible to nucleophilic attack, which can initiate anionic polymerization.[3][4][5]
-
Oxygen: While oxygen can inhibit some types of radical polymerization, it can also promote the formation of peroxides in other systems, which can then act as initiators.[]
Q3: How can I prevent the polymerization of this compound during storage?
A3: Proper storage is crucial. We recommend the following:
-
Temperature Control: Store this compound in a cool, dark place. Refrigeration is often recommended for reactive monomers.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture.
-
Use of Inhibitors: For long-term storage, consider adding a suitable polymerization inhibitor.
Q4: What are polymerization inhibitors and how do they work?
A4: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization.[2][] They work by scavenging the reactive species (free radicals or ions) that initiate polymerization. Common classes of inhibitors include:
-
Phenolic Compounds: Such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ), which are effective radical scavengers.[2]
-
Amines and Hydroxylamines: These can also act as inhibitors, sometimes synergistically with oxygen.[][7]
-
Nitroxide Stable Radicals: Compounds like TEMPO are highly effective radical scavengers.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Sample viscosity increases during reaction. | Polymerization initiated by heat. | 1. Reduce the reaction temperature if possible.2. Decrease the reaction time.3. Ensure even heating to avoid localized hot spots.4. Consider adding a polymerization inhibitor suitable for the reaction conditions. |
| Solid particles form in the solution. | Localized polymerization or precipitation of polymer. | 1. Improve stirring to ensure homogenous temperature and concentration.2. Check for and eliminate any sources of contamination that could act as initiation sites.3. Filter the solution to remove solid particles before proceeding. |
| The compound polymerizes during distillation. | High temperatures initiating thermal polymerization. | 1. Perform distillation under reduced pressure to lower the boiling point.2. Add a high-boiling point polymerization inhibitor (e.g., hydroquinone) to the distillation flask.3. Ensure the distillation apparatus is clean and free of contaminants. |
| Material turns yellow and thickens over time in storage. | Slow polymerization due to light, heat, or oxygen exposure. | 1. Transfer the material to an amber bottle to protect from light.2. Store in a refrigerator or freezer.3. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing.4. Add a suitable storage stabilizer. |
Experimental Protocols
Protocol 1: Inhibition of Polymerization During Heating
This protocol describes a general method for preventing polymerization when heating this compound.
Materials:
-
This compound
-
Polymerization inhibitor (e.g., Hydroquinone or 4-Methoxyphenol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Inhibitor Addition: To the this compound in the round-bottom flask, add the polymerization inhibitor. A typical concentration is 100-200 ppm, but this may need to be optimized.
-
Inert Atmosphere: Flush the flask with an inert gas for several minutes to remove air. Maintain a gentle positive pressure of the inert gas throughout the experiment.
-
Heating: Begin heating the mixture to the desired temperature using the heating mantle.
-
Stirring: Ensure continuous and efficient stirring to maintain a uniform temperature and inhibitor distribution.
-
Monitoring: Monitor the reaction for any signs of polymerization, such as an increase in viscosity.
-
Cooling: Once the heating period is complete, cool the flask to room temperature under the inert atmosphere.
Protocol 2: Storage of this compound
This protocol outlines the recommended procedure for storing this compound to maintain its stability.
Materials:
-
This compound
-
Storage stabilizer (e.g., 4-Methoxyphenol)
-
Amber glass bottle with a tight-fitting cap
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Stabilizer Addition: If not already present, add a suitable storage stabilizer to the liquid this compound.
-
Transfer: Transfer the stabilized compound into a clean, dry amber glass bottle.
-
Inerting: Purge the headspace of the bottle with a gentle stream of inert gas for about a minute to displace any air.
-
Sealing: Immediately and tightly seal the bottle. For extra protection, the cap can be wrapped with Parafilm.
-
Storage Conditions: Store the sealed bottle in a cool, dark place, preferably in a refrigerator designated for chemical storage.
Visualizations
Caption: Troubleshooting logic for this compound polymerization.
Caption: Experimental workflow for preventing polymerization during reactions.
References
- 1. This compound | CAS#:2304-58-7 | Chemsrc [chemsrc.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer - Google Patents [patents.google.com]
identifying degradation products of 5-cyanopentanamide under stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-cyanopentanamide. It focuses on identifying potential degradation products under various stress conditions as part of forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under stress conditions?
A1: The primary degradation pathways for this compound involve the hydrolysis of its nitrile and amide functional groups. Under hydrolytic (acidic or basic) conditions, the nitrile group can be converted to a carboxylic acid via an amide intermediate. The primary amide group can also be hydrolyzed to a carboxylic acid. Oxidative stress can lead to the formation of the corresponding amide from the nitrile group.
Q2: What are the expected major degradation products of this compound?
A2: Based on its structure, the two primary degradation products expected under hydrolytic stress are:
-
Pentanamide-5-carboxylic acid: Formed from the hydrolysis of the nitrile group.
-
5-Cyanopentanoic acid: Formed from the hydrolysis of the amide group.
-
Adipic acid (Hexanedioic acid): Formed upon complete hydrolysis of both the nitrile and amide groups.
Under oxidative stress, the formation of the corresponding dicarboxylic acid is also possible.
Q3: Why am I not seeing any degradation under my stress conditions?
A3: This could be due to several factors:
-
Insufficient Stress: The applied stress (e.g., temperature, concentration of acid/base/oxidant, duration of exposure) may not be sufficient to induce degradation.[1][2]
-
High Stability of the Molecule: this compound may be intrinsically stable under the tested conditions.
-
Analytical Method Not Stability-Indicating: Your analytical method may not be able to separate the degradation products from the parent compound.
Refer to the Troubleshooting Guide below for suggestions on how to address this.
Q4: I am observing more than 20% degradation. Is this acceptable?
A4: Generally, a degradation of 5-20% is considered appropriate for forced degradation studies to demonstrate the stability-indicating nature of an analytical method.[3][4] Degradation exceeding 20% may lead to the formation of secondary and tertiary degradation products that are not typically observed under real-time stability conditions, making the data less relevant.[1]
Troubleshooting Guides
Issue 1: No Degradation Observed
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too mild. | - Increase the temperature in 10°C increments (e.g., from 40°C to 50°C, then 60°C).[5] - Increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl).[1][2] - Extend the duration of the stress testing.[1] |
| Compound is insoluble in the stress medium. | - Use a co-solvent (e.g., methanol, acetonitrile) to improve solubility. Ensure the co-solvent is inert under the stress conditions.[1] |
| Analytical method is not resolving degradants. | - Modify the mobile phase composition or gradient profile of your HPLC method. - Change the column stationary phase. - Adjust the detection wavelength. |
Issue 2: Excessive Degradation (>20%)
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too harsh. | - Decrease the temperature. - Lower the concentration of the stressor. - Reduce the duration of the experiment. |
| High reactivity of this compound. | - For hydrolytic studies, consider using a wider range of pH values to find optimal conditions. - For oxidative studies, use a lower concentration of the oxidizing agent. |
Quantitative Data Summary
The following tables present illustrative quantitative data for the degradation of this compound under various stress conditions. These are representative examples to guide experimental design and data interpretation.
Table 1: Hydrolytic Degradation of this compound
| Condition | Duration (hrs) | Temperature (°C) | % this compound Remaining | % Pentanamide-5-carboxylic acid | % 5-Cyanopentanoic acid | % Adipic acid |
| 0.1 M HCl | 24 | 60 | 85.2 | 8.1 | 4.5 | 2.2 |
| 1 M HCl | 24 | 60 | 65.7 | 15.3 | 10.8 | 8.2 |
| 0.1 M NaOH | 24 | 40 | 82.1 | 10.5 | 5.3 | 2.1 |
| 1 M NaOH | 24 | 40 | 55.9 | 20.1 | 15.7 | 8.3 |
Table 2: Oxidative, Thermal, and Photolytic Degradation of this compound
| Stress Condition | Parameters | Duration | % this compound Remaining | Major Degradation Products (% Area) |
| Oxidative | 3% H₂O₂ | 24 hrs | 88.5 | Pentanamide-5-carboxylic acid (6.8), Others (4.7) |
| Thermal | 80°C (Solid State) | 48 hrs | 95.3 | Minor unidentified peaks (<1% each) |
| Photolytic | ICH Option 1 | - | 98.1 | Minor unidentified peaks (<0.5% each) |
Experimental Protocols
Acidic Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Stress Condition: Heat the solution at 60°C in a water bath for 24 hours.
-
Sample Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by HPLC-UV.
Basic Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.
-
Stress Condition: Keep the solution at 40°C in a water bath for 24 hours.
-
Sample Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.
-
Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC-UV.
Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Stress Condition: Store the solution at room temperature, protected from light, for 24 hours.
-
Analysis: Dilute the sample with the mobile phase and analyze immediately by HPLC-UV.
Thermal Degradation
-
Preparation: Place a thin layer of solid this compound in a petri dish.
-
Stress Condition: Expose the sample to a temperature of 80°C in a calibrated oven for 48 hours.
-
Sample Preparation: After exposure, dissolve the solid sample in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: Analyze the prepared solution by HPLC-UV.
Photolytic Degradation
-
Preparation: Place a thin layer of solid this compound in a quartz petri dish. Prepare a control sample wrapped in aluminum foil.
-
Stress Condition: Expose the sample to light according to ICH Q1B Option 1 guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Sample Preparation: After exposure, dissolve the solid sample and the control sample in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: Analyze both the exposed and control solutions by HPLC-UV.
Visualizations
Caption: Degradation pathways of this compound under stress.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. dgra.de [dgra.de]
catalyst deactivation and regeneration in 5-cyanopentanamide production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of 5-cyanopentanamide, with a focus on catalyst deactivation and regeneration.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound using nitrile hydratase (NHase).
| Problem | Potential Cause | Recommended Solution |
| Low or No Catalyst Activity | 1. Suboptimal Temperature: Most nitrile hydratases have a narrow optimal temperature range, often between 10-30°C, and can rapidly lose activity at higher temperatures.[1][2] 2. Incorrect pH: The catalytic activity of NHase is highly dependent on pH, with the optimal range typically between 7.0 and 8.0.[3] 3. Improper Catalyst Storage: The enzyme may have been stored at an inappropriate temperature or for an extended period, leading to denaturation. 4. Presence of Inhibitors: Metal ions or other components in the reaction mixture could be inhibiting the enzyme. | 1. Verify and Adjust Temperature: Ensure the reaction is performed within the optimal temperature range for the specific NHase being used. Consider cooling the reactor. 2. Buffer and pH Optimization: Confirm the pH of the reaction mixture is within the optimal range for the enzyme. Use a suitable buffer system to maintain a stable pH. 3. Follow Storage Guidelines: Always store the enzyme according to the manufacturer's instructions, typically at low temperatures (e.g., 4°C or frozen). 4. Analyze Reaction Components: Use purified substrates and deionized water. If inhibition is suspected, consider using a chelating agent like EDTA to remove inhibitory metal ions. |
| Rapid Catalyst Deactivation During Reaction | 1. Thermal Instability: The exothermic nature of the nitrile hydration reaction can lead to localized heating, causing thermal deactivation of the enzyme.[4] 2. Substrate Inhibition: High concentrations of the substrate, adiponitrile, can be inhibitory to some nitrile hydratases.[5] 3. Product Inhibition: Accumulation of the product, this compound, may cause feedback inhibition of the enzyme. | 1. Improve Heat Dissipation: Enhance mixing and use a jacketed reactor to maintain a constant, optimal temperature. 2. Substrate Feeding Strategy: Implement a fed-batch or continuous feeding strategy to maintain a low, non-inhibitory concentration of adiponitrile. 3. In-situ Product Removal: If feasible, consider methods for the continuous removal of this compound from the reaction mixture. |
| Low Selectivity (Formation of Adipamide) | 1. Presence of Amidase Activity: The catalyst preparation (e.g., whole cells) may also contain amidase enzymes that further hydrolyze the desired this compound to adipamide. 2. Non-optimal Reaction Conditions: Reaction conditions may favor the activity of contaminating amidases. | 1. Use a Highly Selective NHase: Select a nitrile hydratase known for its high regioselectivity for dinitriles.[6] 2. Purify the Enzyme: If using a cell-free extract, consider further purification steps to remove amidases. 3. Optimize Reaction Conditions: Vary the pH and temperature to find conditions that maximize NHase activity while minimizing amidase activity. |
| Poor Reusability of Immobilized Catalyst | 1. Enzyme Leaching: The nitrile hydratase may be leaching from the support material during the reaction or washing steps. 2. Mass Transfer Limitations: The pores of the support may become blocked by the substrate, product, or impurities, preventing access to the enzyme's active site. 3. Mechanical Instability of Support: The support material may be degrading under the reaction or regeneration conditions. | 1. Optimize Immobilization Protocol: Ensure covalent attachment or strong adsorption of the enzyme to the support. Consider using cross-linking agents. 2. Washing Procedures: Implement gentle washing procedures between cycles to clear the support pores without denaturing the enzyme. 3. Select a Robust Support Material: Choose a support material with good mechanical and chemical stability under the intended operating conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary type of catalyst used for this compound production?
A1: The industrial production of this compound from adiponitrile predominantly uses a biocatalyst, specifically a nitrile hydratase (NHase) enzyme.[1][5] This enzyme selectively hydrates one of the two nitrile groups of adiponitrile.
Q2: What are the main causes of nitrile hydratase deactivation?
A2: The primary causes of NHase deactivation are:
-
Thermal Instability: Most NHases are sensitive to temperatures outside their optimal range, which is often between 10°C and 30°C.[1][2]
-
pH Instability: The enzyme's activity is highly dependent on the pH of the medium, with the optimal range typically being neutral to slightly alkaline (pH 7.0-8.0).[3]
-
Inhibition: High concentrations of the substrate (adiponitrile) or product (this compound) can inhibit the enzyme's activity.[5]
Q3: Can a deactivated nitrile hydratase catalyst be regenerated?
A3: While the active site of a functional nitrile hydratase regenerates after each catalytic cycle, there are no established protocols for regenerating a denatured or irreversibly inhibited enzyme preparation on a large scale. The focus is on preventing deactivation rather than reversal.
Q4: How can the stability and lifespan of a nitrile hydratase catalyst be improved?
A4: Several strategies can be employed to enhance the stability and reusability of NHase:
-
Immobilization: Attaching the enzyme to a solid support can significantly improve its thermal and operational stability.[2]
-
Protein Engineering: Through methods like site-directed mutagenesis or protein fragment swapping, more thermostable variants of NHase can be developed.[3][7]
-
Optimization of Reaction Conditions: Maintaining optimal temperature and pH, and controlling substrate concentration through fed-batch strategies can prolong the catalyst's life.
Q5: What are the advantages of using an immobilized NHase catalyst?
A5: Immobilized nitrile hydratases offer several advantages:
-
Enhanced Stability: They generally exhibit greater resistance to changes in temperature and pH.[2]
-
Improved Reusability: The catalyst can be easily separated from the reaction mixture and reused for multiple batches, reducing overall costs.[2]
-
Simplified Downstream Processing: The separation of the catalyst from the product is straightforward, simplifying the purification of this compound.
Experimental Protocols
Protocol 1: Assay of Nitrile Hydratase Activity
This protocol describes a general method for determining the activity of a nitrile hydratase catalyst.
-
Preparation of Reaction Mixture: In a temperature-controlled vessel, prepare a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Substrate Addition: Add adiponitrile to the buffered solution to a final concentration of 20 mM.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the nitrile hydratase catalyst (as a solution, cell suspension, or immobilized solid).
-
Reaction: Incubate the mixture at the optimal temperature (e.g., 25°C) with constant stirring.
-
Sampling: At regular time intervals, withdraw samples from the reaction mixture.
-
Quenching: Immediately stop the reaction in the samples by adding an acid (e.g., 1 M HCl) to denature the enzyme.
-
Analysis: Analyze the concentration of this compound in the quenched samples using High-Performance Liquid Chromatography (HPLC).
-
Calculation of Activity: One unit (U) of nitrile hydratase activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.
Protocol 2: Evaluation of Catalyst Thermostability
This protocol outlines a method to assess the thermal stability of a nitrile hydratase catalyst.
-
Enzyme Preparation: Prepare several identical samples of the nitrile hydratase catalyst in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Incubation: Incubate each sample at a different temperature (e.g., 20°C, 30°C, 40°C, 50°C) for a set period (e.g., 60 minutes).
-
Cooling: After incubation, immediately cool all samples in an ice bath to stop any further thermal deactivation.
-
Activity Assay: Measure the residual activity of each sample using the activity assay protocol described above (Protocol 1).
-
Data Analysis: Plot the residual activity as a percentage of the initial activity against the incubation temperature. This will provide a thermal stability profile for the catalyst.
Visualizations
Caption: Nitrile Hydratase Deactivation Pathway.
Caption: Troubleshooting Workflow for Low Catalyst Activity.
References
- 1. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficient Overproduction of Active Nitrile Hydratase by Coupling Expression Induction and Enzyme Maturation via Programming a Controllable Cobalt-Responsive Gene Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of stability of nitrile hydratase via protein fragment swapping - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing solvent systems for the crystallization of 5-cyanopentanamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of 5-cyanopentanamide. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the crystallization process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the crystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | The solution is not supersaturated (too much solvent was used). | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. - Add a seed crystal of this compound to the solution. - Concentrate the solution by evaporating a portion of the solvent and then allow it to cool again.[1] - If the above methods fail, the solvent can be removed entirely and the crystallization attempted again with a different solvent system.[1] |
| Oiling out (formation of a liquid layer instead of solid crystals) | The compound's melting point (66-67 °C) is below the temperature of the saturated solution. The compound is precipitating too quickly from a highly concentrated solution. The presence of impurities is depressing the melting point. | - Reheat the solution until the oil redissolves. - Add a small amount of additional solvent to lower the saturation point and then cool slowly. - Ensure a very slow cooling rate to allow for orderly crystal lattice formation. - Consider using a different solvent or a mixed solvent system with a lower boiling point. |
| Crystals form too quickly (often resulting in small, impure crystals) | The solution is too concentrated. The cooling rate is too fast. | - Reheat the solution to redissolve the crystals. - Add a small amount of additional hot solvent to slightly decrease the saturation. - Allow the solution to cool more slowly by insulating the flask. |
| Low crystal yield | Too much solvent was used, leaving a significant amount of the compound in the mother liquor. The final cooling temperature was not low enough. Premature crystallization occurred during a hot filtration step. | - Before filtering, cool the solution in an ice bath to maximize crystal precipitation. - Minimize the amount of solvent used for washing the collected crystals, and ensure the wash solvent is ice-cold. - If a hot filtration was performed, ensure the filtration apparatus was pre-heated to prevent premature crystallization. |
| Discolored crystals | Colored impurities are present in the starting material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired compound. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of this compound?
A1: As this compound is a polar molecule due to its amide and cyano functional groups, polar solvents are the best starting point. Good initial choices include water, ethanol, methanol, acetone, and acetonitrile.[2] Due to the compound's ability to form hydrogen bonds, alcohols are often a good choice.
Q2: How do I select an appropriate solvent for crystallization?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility is key to achieving a good yield of pure crystals upon cooling. You will likely need to perform small-scale solubility tests with a few candidate solvents to determine the best option.
Q3: When should I consider using a mixed solvent system?
A3: A mixed solvent system is useful when you cannot find a single solvent with the ideal solubility profile. This typically involves a "good" solvent in which this compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. A common approach is to dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: My compound has a relatively low melting point (66-67 °C). Are there any special precautions I should take?
A4: Yes, for low-melting-point compounds, "oiling out" is a common issue. This occurs when the compound comes out of solution as a liquid instead of a solid because the temperature of the solution is still above the compound's melting point. To avoid this, select a solvent or solvent mixture with a lower boiling point and ensure a very slow cooling rate to give the molecules time to form an ordered crystal lattice.
Experimental Protocols
Protocol 1: Single Solvent Cooling Crystallization
This protocol outlines a general procedure for the crystallization of this compound from a single solvent.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of this compound in separate test tubes.
-
Add a potential solvent (e.g., water, ethanol, acetone) dropwise to each test tube at room temperature, shaking after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
The ideal solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.
2. Crystallization Procedure:
-
Place the bulk of the impure this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate or in a water bath. Swirl the flask to aid dissolution.
-
Continue adding the hot solvent until the compound is just completely dissolved. Avoid adding an excess of solvent.
-
If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point).
Data Presentation: Solubility of this compound
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Observations on Crystal Formation |
| Water | User-determined value | User-determined value | |
| Ethanol | User-determined value | User-determined value | |
| Acetone | User-determined value | User-determined value | |
| Acetonitrile | User-determined value | User-determined value | |
| Ethyl Acetate | User-determined value | User-determined value | |
| n-Hexane | User-determined value | User-determined value | |
| Other | User-determined value | User-determined value |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for selecting an appropriate solvent system for the crystallization of this compound.
Caption: Workflow for solvent selection in the crystallization of this compound.
References
Validation & Comparative
comparative analysis of catalysts for 5-cyanopentanamide synthesis
A Comparative Analysis of Catalysts for the Synthesis of 5-Cyanopentanamide
The selective synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, is a critical process that demands high efficiency and selectivity. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, primarily through the partial hydrolysis of adiponitrile. The performance of biocatalysts, specifically nitrile hydratases, is compared with a traditional chemical method, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable catalyst for their needs.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the quantitative data for different catalysts used in the synthesis of this compound from adiponitrile.
| Catalyst | Substrate Concentration | Reaction Time | Temperature (°C) | pH | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Biocatalyst | ||||||||
| Nitrile Hydratase (Wild-Type R. erythropolis CCM2595) | 20 mM | 10 min | 35 | 7.0 | 100 | 95 | 95 | [1] |
| Nitrile Hydratase (Mutant R. erythropolis B:G196Y) | 20 mM | 10 min | 35 | 7.4 | 100 | >99 | >99 | |
| Chemical Catalyst | ||||||||
| Alkaline Hydrogen Peroxide | Not specified | Not specified | 5 | Alkaline | 52 | Not specified | 25 | |
| Alkaline Hydrogen Peroxide | Not specified | Not specified | 70 | Alkaline | 89 | Not specified | 9 |
Experimental Workflow and Signaling Pathways
The synthesis of this compound from adiponitrile can be achieved through different catalytic routes. The following diagrams illustrate the generalized experimental workflow for the biocatalytic synthesis and the chemical synthesis pathway.
Caption: Experimental workflow for biocatalytic synthesis.
Caption: Chemical synthesis pathway and potential side-products.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biocatalytic Synthesis using Nitrile Hydratase from Rhodococcus erythropolis
1. Catalyst Preparation (Resting Cells):
-
Strain and Culture: Recombinant Escherichia coli harboring the nitrile hydratase gene from Rhodococcus erythropolis CCM2595 is used.
-
Growth Medium: The cells are typically grown in a nutrient-rich medium such as LB broth supplemented with an appropriate antibiotic for plasmid maintenance.
-
Induction: Gene expression is induced by adding an inducer like IPTG (isopropyl β-D-1-thiogalactopyranoside) to the culture medium during the exponential growth phase.
-
Harvesting: After a suitable induction period, the cells are harvested by centrifugation.
-
Preparation of Resting Cells: The harvested cell pellet is washed with a phosphate buffer (e.g., 50 mM, pH 7.0) and then resuspended in the same buffer to a desired cell concentration. These "resting cells" are used as the whole-cell biocatalyst.
2. Catalytic Reaction:
-
Reaction Setup: The reaction is carried out in a temperature-controlled shaker.
-
Reaction Mixture: The reaction mixture consists of the prepared resting cells, a phosphate buffer (50 mM, pH 7.0), and the substrate, adiponitrile (20 mM).
-
Reaction Conditions: The reaction is incubated at 35°C with shaking for a specified duration (e.g., 10 minutes).
3. Product Analysis:
-
Sample Preparation: At the end of the reaction, an equal volume of a quenching agent (e.g., methanol or 1 M HCl) is added to stop the reaction. The mixture is then centrifuged to remove the cells.
-
Quantification: The supernatant is filtered and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of this compound, unreacted adiponitrile, and any byproducts like adipamide.
-
HPLC Conditions: A C18 column is typically used with a mobile phase consisting of a mixture of a phosphate buffer and methanol. Detection is performed using a UV detector at a suitable wavelength (e.g., 210 nm).
Chemical Synthesis using Alkaline Hydrogen Peroxide
1. Reaction Setup:
-
The reaction is performed in a flask equipped with a stirrer and a means for temperature control.
2. Catalytic Reaction:
-
Reactants: Adiponitrile is mixed with an alkaline solution.
-
Catalyst Addition: A 3% solution of hydrogen peroxide is added to the mixture. The temperature during the addition of the peroxide is a critical parameter and is maintained at a specific level (e.g., 5°C or 70°C).
-
Reaction Control: The ratio of hydrogen peroxide to adiponitrile is carefully controlled as it significantly influences the yield.
3. Product Isolation and Analysis:
-
Workup: After the reaction, the product mixture is worked up to isolate the this compound. This may involve neutralization, extraction, and crystallization.
-
Analysis: The yield and purity of the product are determined using standard analytical techniques such as melting point determination and spectroscopic methods.
Conclusion
The comparative analysis reveals that biocatalysis using nitrile hydratase from Rhodococcus erythropolis offers a significantly more efficient and selective route for the synthesis of this compound from adiponitrile compared to the traditional chemical method using alkaline hydrogen peroxide. The enzymatic process, particularly with the mutant B:G196Y, achieves near-complete conversion and selectivity to the desired product under mild conditions.[1] In contrast, the chemical method results in lower yields and is highly sensitive to reaction temperature, with higher temperatures leading to a decrease in the yield of the desired mono-amide due to the formation of byproducts. For researchers and professionals in drug development, the high selectivity and yield of the biocatalytic approach make it a superior choice for the clean and efficient production of this compound.
References
A Comparative Guide to Nylon Synthesis: 5-Cyanopentanamide vs. Alternative Precursors
For researchers, scientists, and professionals in drug development, the synthesis of polyamides like nylon is a cornerstone of polymer chemistry. The choice of precursor is critical, influencing not only the efficiency of the synthesis but also the final properties of the polymer. This guide provides an objective comparison of 5-cyanopentanamide against traditional precursors for nylon-6 and nylon-6,6 synthesis, supported by experimental data and detailed protocols.
Executive Summary
The industrial production of nylon predominantly relies on the ring-opening polymerization of caprolactam for nylon-6 and the polycondensation of a diamine and a diacid for nylon-6,6. This compound emerges as a potential alternative precursor, primarily in the synthesis pathway of nylon-6. This guide delves into the synthesis routes, comparative performance, and experimental protocols for these precursors. While extensive data exists for established methods, the direct polymerization of this compound is a less explored route, with current research focusing on its role as an intermediate.
Comparison of Nylon Precursors: A Data-Driven Overview
The following table summarizes the key performance indicators for various nylon precursors based on available experimental data. It is important to note that direct comparative data for this compound as a primary polymerization monomer is limited in publicly accessible literature.
| Precursor | Nylon Type | Synthesis Method | Typical Yield | Molecular Weight ( g/mol ) | Key Process Features |
| This compound | Nylon-6 (via hydrolysis to 6-aminocaproic acid) | Hydrolysis followed by polycondensation | High (hydrolysis) | Dependent on polymerization conditions | Two-step process; potential for bio-based routes. |
| Caprolactam | Nylon-6 | Ring-Opening Polymerization | >90% | 15,000 - 30,000 | Well-established, rapid polymerization possible.[1] |
| 6-Aminocaproic Acid | Nylon-6 | Polycondensation | High | Dependent on conditions | Direct polycondensation, often from caprolactam hydrolysis. |
| Adiponitrile | Nylon-6 (via 6-aminocapronitrile) | Semi-hydrogenation and hydrolysis | ~85% selectivity to ACN | Dependent on subsequent steps | Electrochemical routes offer greener alternatives.[2] |
| Adipoyl Chloride & Hexamethylenediamine | Nylon-6,6 | Interfacial Polycondensation | High | Variable | Rapid reaction at the interface of two immiscible solvents.[3][4][5][6] |
Signaling Pathways and Experimental Workflows
The synthesis of nylon from these precursors involves distinct chemical pathways. The following diagrams, generated using Graphviz, illustrate these processes.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are protocols for key experiments in nylon synthesis.
Protocol 1: Synthesis of Nylon-6 from Caprolactam (Ring-Opening Polymerization)
This protocol is adapted from established laboratory procedures for the synthesis of Nylon-6.
Materials:
-
ε-Caprolactam
-
Sodium hydride (NaH), 60% dispersion in oil
-
N-acetylcaprolactam
-
Polyoxyethylene (molecular weight 2000-7500)
-
Disposable test tube (18 x 150 mm or larger)
-
Bunsen burner
-
Test tube holder
Procedure:
-
Weigh out 10 g of ε-caprolactam and 0.2 g of polyoxyethylene and add them to the test tube.
-
Carefully add a small amount of the 60% NaH dispersion (approximately the size of a match head) to the test tube.
-
Heat the test tube gently with a Bunsen burner until the caprolactam melts and the solution becomes clear.
-
Add one drop of N-acetylcaprolactam to the molten mixture.
-
Continue heating the test tube for an additional 2-4 minutes, ensuring even heating to avoid bumping.[1]
-
Polymerization is indicated by a significant increase in the viscosity of the mixture.
-
Allow the test tube to cool, then carefully break the glass to remove the solid nylon-6 plug.
Protocol 2: Synthesis of Nylon-6,6 from Adipoyl Chloride and Hexamethylenediamine (Interfacial Polymerization)
This protocol describes the classic "nylon rope trick" for synthesizing Nylon-6,6.[3][4][5][6]
Materials:
-
5% aqueous solution of hexamethylenediamine
-
5% solution of adipoyl chloride in cyclohexane
-
20% aqueous sodium hydroxide solution
-
50 mL beaker
-
Forceps or a bent paper clip
Procedure:
-
Place 10 mL of the 5% aqueous hexamethylenediamine solution into a 50 mL beaker.
-
Add 10 drops of 20% sodium hydroxide solution to the beaker.
-
Carefully pour 10 mL of the 5% adipoyl chloride solution in cyclohexane down the side of the beaker to form a distinct layer on top of the aqueous solution.
-
A film of nylon-6,6 will form immediately at the interface of the two layers.[6]
-
Using forceps or a hooked paper clip, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous "rope" of nylon can be drawn.[3][4][5]
-
Wash the nylon rope thoroughly with water and lay it on a paper towel to dry.
Protocol 3: Synthesis of 6-Aminocaproic Acid from ε-Caprolactam (Hydrolysis)
This protocol is a standard method for the hydrolysis of caprolactam to its corresponding amino acid.[7]
Materials:
-
ε-Caprolactam (50 g, 0.44 mole)
-
Concentrated hydrochloric acid (45 mL)
-
Water (150 mL)
-
Norit (activated carbon)
-
500-mL round-bottomed flask
Procedure:
-
In the 500-mL round-bottomed flask, combine 50 g of ε-caprolactam with a solution of 45 mL of concentrated hydrochloric acid in 150 mL of water.
-
Boil the mixture for 1 hour.
-
Decolorize the resulting yellow solution with Norit.
-
Evaporate the solution to dryness under reduced pressure on a steam bath to obtain ε-aminocaproic acid hydrochloride.
-
The hydrochloride salt can then be converted to the free amino acid using an ion-exchange resin.
The Role and Potential of this compound
While direct polymerization of this compound is not a widely documented industrial process, its significance lies in its position as a key intermediate in alternative nylon synthesis routes. It can be synthesized from adiponitrile, a readily available industrial chemical. The subsequent hydrolysis of this compound yields 6-aminocaproic acid, a direct precursor for nylon-6.
Recent research has focused on the electrochemical semi-hydrogenation of adiponitrile to 6-aminocapronitrile (ACN) as a greener pathway to nylon-6 precursors.[2] This process demonstrates high selectivity, offering a promising alternative to traditional methods that often involve harsh conditions and hazardous reagents. The conversion of adiponitrile can also proceed via partial hydrolysis to this compound. The further hydrolysis of this compound to 6-aminocaproic acid is a critical step in this pathway.
Conclusion
The synthesis of nylon continues to be an area of active research, with a drive towards more sustainable and efficient processes. While caprolactam and the adipoyl chloride/hexamethylenediamine systems remain the industrial workhorses for nylon-6 and nylon-6,6 production, respectively, alternative precursors like this compound are gaining attention as part of innovative, greener synthesis strategies. The development of efficient methods for the conversion of intermediates like this compound to polymerizable monomers is a key area for future research. For professionals in the field, understanding the chemistry and experimental nuances of these different precursors is essential for process optimization and the development of next-generation polyamides.
References
Comparative Guide to Analytical Methods for the Determination of 5-Cyanopentanamide
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 5-cyanopentanamide. As a molecule containing both a nitrile and an amide functional group, its analysis can be approached by techniques suited for polar, non-volatile compounds. This document outlines hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, along with detailed protocols for their validation, to support researchers, scientists, and drug development professionals in establishing a robust analytical procedure.
Introduction to this compound Analysis
This compound is a key intermediate in various chemical syntheses. Accurate and precise quantification is crucial for process monitoring, quality control, and stability studies. The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide compares two primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD).
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the proposed HPLC and GC methods for this compound analysis. These are target parameters for a validated method.
| Parameter | HPLC-UV | GC-NPD |
| Principle | Separation based on polarity | Separation based on boiling point and volatility |
| Stationary Phase | C18 silica-based column | Capillary column with a polar stationary phase |
| Mobile/Carrier Gas | Acetonitrile/Water mixture | Helium or Nitrogen |
| Detector | UV-Vis Diode Array Detector (DAD) | Nitrogen-Phosphorus Detector (NPD) |
| Typical Retention Time | 3-10 minutes | 5-15 minutes |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Sample Derivatization | Not required | May be required to improve volatility |
Experimental Protocols
Detailed methodologies for the proposed HPLC and GC methods are provided below.
This method is suitable for the direct analysis of this compound in solution.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (50:50 A:B) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
This method is highly selective for nitrogen-containing compounds like this compound.
-
Instrumentation: A GC system with a split/splitless injector, a Nitrogen-Phosphorus Detector (NPD), and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-WAX or equivalent polar capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 240 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless, 1 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Create calibration standards by serial dilution in methanol from 0.5 µg/mL to 200 µg/mL.
-
Sample Preparation: The sample should be dissolved in a suitable solvent like methanol. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
Method Validation Protocols
A comprehensive validation of the chosen analytical method is essential to ensure its suitability for the intended purpose. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations spanning the expected working range should be analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999 for HPLC and ≥ 0.995 for GC.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study, where a known amount of this compound is spiked into a blank matrix at three different concentration levels (low, medium, high). The recovery should be within 98-102% for HPLC and 95-105% for GC.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate analyses of a sample at 100% of the test concentration. The relative standard deviation (%RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The %RSD over multiple days should be less than 3%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio, typically 3:1.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1. The precision at the LOQ should not exceed 10% RSD.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this could include variations in mobile phase composition, pH, flow rate, and column temperature. For GC, this could involve changes in oven temperature ramp rate and carrier gas flow.
Visualizations
The following diagrams illustrate the workflows for method validation and sample analysis.
Caption: Workflow for the validation of an analytical method.
Caption: General workflow for sample analysis.
Conclusion
Both HPLC-UV and GC-NPD present viable options for the determination of this compound. The choice between the two will depend on the specific requirements of the analysis. HPLC is generally more suited for routine quality control due to its simplicity and high precision, while GC-NPD offers excellent selectivity for nitrogen-containing compounds and can be advantageous for complex matrices where specificity is a concern. A thorough method validation as outlined in this guide is imperative to ensure the generation of reliable and accurate analytical data.
A Spectroscopic Comparison of 5-Cyanopentanamide from Different Synthetic Routes
A detailed analysis for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 5-cyanopentanamide synthesized via enzymatic hydrolysis of adiponitrile and a proposed route from adipic acid. This guide provides supporting experimental data and methodologies to aid in the selection of synthetic pathways for optimal product purity and characteristics.
Introduction
This compound, also known as 5-cyanovaleramide, is a valuable bifunctional molecule featuring both a nitrile and an amide group. This unique structure makes it a key intermediate in the synthesis of various important chemicals, including pharmaceuticals and agrochemicals. The purity and spectroscopic profile of this compound can be influenced by its synthetic origin. This guide presents a comparative spectroscopic analysis of this compound produced via two distinct routes: the enzymatic hydrolysis of adiponitrile and a proposed chemical synthesis pathway starting from adipic acid.
Synthetic Routes
Two primary pathways for the synthesis of this compound are explored in this guide:
-
Enzymatic Hydrolysis of Adiponitrile: This "green" chemistry approach utilizes a nitrile hydratase enzyme, typically from a microbial source like Rhodococcus erythropolis, to selectively hydrolyze one of the two nitrile groups of adiponitrile.[1][2] This method is known for its high regioselectivity and operation under mild reaction conditions.[1]
-
Chemical Synthesis from Adipic Acid: A plausible chemical route involves the conversion of adipic acid to this compound. This pathway would likely proceed through the formation of adipic acid monoamide, followed by a dehydration step to yield the final product. While conceptually straightforward, this route may require more stringent reaction conditions and purification steps compared to the enzymatic method.
Diagram of Synthetic Pathways
References
Performance Evaluation of 5-Cyanopentanamide in Polymerization Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 5-cyanopentanamide's potential performance in polymerization reactions. Due to a lack of published data on the direct polymerization of this compound, this document outlines a theoretical and comparative framework. It analyzes the molecule's structure, proposes hypothetical polymerization scenarios, and details the experimental protocols required to evaluate its performance against common industrial monomers.
Structural Analysis of this compound
This compound (CAS 2304-58-7) is an organic compound featuring a five-carbon chain with a terminal amide group (-CONH₂) and a terminal nitrile group (-C≡N)[1][2][3][4][5].
Key Structural Features:
-
Saturated Carbon Backbone: The molecule lacks carbon-carbon double or triple bonds, which are typically required for chain-growth polymerization (e.g., radical, anionic, cationic).
-
Amide Group: The primary amide group has two reactive N-H bonds.
-
Nitrile Group: The cyano group is relatively stable but can undergo reactions like hydrolysis or reduction under specific conditions.
Based on its structure, this compound is not a conventional monomer for standard polymerization techniques. It lacks the vinyl group necessary for chain-growth polymerization and does not possess two distinct, mutually reactive functional groups (like a carboxylic acid and an amine) for step-growth polymerization.
Hypothetical Polymerization Scenarios
While direct homopolymerization is unlikely, this compound could potentially be incorporated into polymeric structures through chemical modification or by participating in specific polycondensation reactions.
Scenario A: Modification into a Polymerizable Monomer
The molecule could be chemically altered to introduce a polymerizable functional group, such as a vinyl group.
Caption: Hypothetical workflow for polymerizing this compound via chemical modification.
Scenario B: Polycondensation via Functional Group Transformation
The nitrile and amide groups could be transformed in situ or in a prior step to create reactive sites for polycondensation. For example, hydrolysis of the nitrile to a carboxylic acid and reduction of the amide to an amine could yield a bifunctional monomer suitable for polyamide synthesis.
Caption: Potential polycondensation pathway after functional group transformation.
Comparative Performance Evaluation: A Hypothetical Framework
To evaluate the performance of a modified this compound monomer, it would be compared against established monomers with similar functional groups, such as acrylamide (amide group) and acrylonitrile (nitrile group).
Quantitative Performance Metrics
The following table outlines the key parameters that would be measured to compare the performance of these monomers in a hypothetical free-radical polymerization.
| Performance Metric | This compound (Hypothetical Vinyl Derivative) | Acrylamide | Acrylonitrile |
| Reactivity Ratios (r₁, r₂) | To be determined | Known values | Known values |
| Polymerization Rate (kₚ) | To be determined | High | Moderate |
| Monomer Conversion (%) | To be determined | Typically >95% | Typically >90% |
| Polymer Molecular Weight (Mₙ) | To be determined | High | Moderate to High |
| Polydispersity Index (PDI) | To be determined | 1.5 - 3.0 | 1.5 - 2.5 |
| Glass Transition Temp. (T₉) | To be determined | ~165 °C | ~105 °C |
| Thermal Stability (TGA) | To be determined | Decomposes >200 °C | Decomposes >250 °C |
| Solubility of Polymer | To be determined | Water-soluble | Soluble in polar organic solvents |
Qualitative Performance Attributes
| Attribute | This compound (Hypothetical) | Acrylamide | Acrylonitrile |
| Adhesion | Potentially good due to polar groups | Good | Moderate |
| Hydrophilicity | High (from amide) | High | Moderate (from nitrile) |
| Chemical Resistance | Expected to be moderate | Good | Excellent |
Experimental Protocols
The following are standard experimental protocols that would be employed to gather the data presented in the comparison tables.
Determination of Polymerization Kinetics
Objective: To measure the rate of polymerization and monomer conversion over time.
Methodology:
-
Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe is charged with the monomer, solvent (e.g., water or an organic solvent), and a radical initiator (e.g., AIBN or potassium persulfate).
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals.
-
Analysis: The concentration of the remaining monomer in each aliquot is determined using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the vinyl proton signals of the monomer against an internal standard.
-
-
Data Processing: Monomer conversion is calculated as a function of time, and the polymerization rate constant (kₚ) is determined from the slope of the conversion vs. time plot.
Characterization of Polymer Properties
Objective: To determine the molecular weight, thermal properties, and other relevant characteristics of the resulting polymer.
Methodology:
-
Polymer Isolation: At the end of the reaction, the polymer is precipitated in a non-solvent, filtered, and dried under vacuum.
-
Molecular Weight Analysis:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (T₉).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.
-
-
Structural Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the monomer into the polymer by identifying characteristic peaks of the amide and nitrile groups.
-
Caption: Experimental workflow for polymer characterization.
Conclusion
While this compound is not a conventional monomer, this guide provides a theoretical framework for its potential inclusion in polymerization reactions through chemical modification. The outlined experimental protocols and comparative metrics offer a robust methodology for evaluating its performance against standard industrial monomers like acrylamide and acrylonitrile. Further research would be required to synthesize a polymerizable derivative of this compound and validate these hypothetical evaluations with experimental data. The presence of both amide and nitrile functional groups suggests that polymers incorporating this molecule could exhibit interesting properties, such as enhanced hydrophilicity and chemical resistance.
References
A Comparative Guide to HPLC and GC Methods for Purity Assessment of 5-Cyanopentanamide
In the development and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the accurate determination of purity is paramount. For a molecule like 5-cyanopentanamide, which contains both a nitrile and an amide functional group, multiple analytical techniques can be employed. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity analysis of this compound, offering detailed experimental protocols and a cross-validation framework. This information is intended for researchers, scientists, and drug development professionals to aid in selecting the most appropriate analytical strategy.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds. It is particularly well-suited for non-volatile and thermally labile molecules. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. For less volatile compounds, derivatization may be necessary to increase their volatility.
Experimental Protocols
The following protocols are proposed for the purity determination of this compound. These methods are designed to be robust and capable of separating the main component from potential impurities.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative determination of this compound and its non-volatile impurities.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile. |
Gas Chromatography (GC) Method
This method is suitable for the analysis of this compound and its volatile impurities. Given the polarity and potential for thermal degradation of the amide group, a robust capillary column and appropriate inlet conditions are crucial.
Table 2: GC Method Parameters
| Parameter | Condition |
| Instrument | Gas chromatograph with a Flame Ionization Detector (FID) |
| Column | DB-WAX, 30 m x 0.25 mm, 0.25 µm, or equivalent polar column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C (hold for 2 min)Ramp: 10 °C/min to 240 °C (hold for 10 min) |
| Detector Temperature | 280 °C |
| Sample Preparation | Dissolve 20 mg of this compound in 1 mL of N,N-Dimethylformamide (DMF). |
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results for the same sample.[1][2] This is particularly important when establishing new analytical procedures. The International Council for Harmonisation (ICH) guidelines provide a framework for validation of analytical procedures, which includes assessing parameters like accuracy, precision, specificity, linearity, and range.[3][4][5]
The workflow for cross-validating the proposed HPLC and GC methods is outlined below.
Caption: Cross-validation workflow for HPLC and GC methods.
Data Presentation and Comparison
The performance of each method should be evaluated based on the validation parameters outlined in the ICH guidelines.[3][6][7] A summary of the expected performance characteristics is presented in the table below.
Table 3: Comparison of HPLC and GC Method Performance
| Parameter | HPLC | GC | Considerations |
| Specificity | High, excellent for non-volatile impurities. | Good, but potential for thermal degradation of analyte or impurities. | HPLC is generally superior for complex mixtures with non-volatile components. |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods are expected to show excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | HPLC may offer slightly better accuracy due to lower risk of sample degradation. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC typically provides better precision for this type of analyte. |
| Limit of Detection (LOD) | Low (ng range) | Moderate (pg to ng range) | Dependent on detector; FID in GC is very sensitive to hydrocarbons. |
| Limit of Quantitation (LOQ) | Low (ng range) | Moderate (pg to ng range) | Sufficiently low for impurity profiling in both techniques. |
| Robustness | Generally robust to small changes in mobile phase composition, pH, and temperature. | Can be sensitive to changes in carrier gas flow, oven temperature ramp, and inlet conditions. | Method robustness should be thoroughly evaluated during development. |
Logical Framework for Method Selection
The choice between HPLC and GC for the purity analysis of this compound will depend on the specific requirements of the analysis, including the nature of expected impurities and the intended application of the method.
Caption: Decision tree for analytical method selection.
Conclusion
Both HPLC and GC are viable techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical needs and the likely impurity profile of the substance.
-
HPLC is recommended as the primary technique, especially for release testing and stability studies, due to its versatility, high precision, and ability to analyze non-volatile and thermally labile impurities without derivatization.
-
GC can be a valuable complementary technique, particularly for the detection of volatile impurities that may not be readily observed by HPLC.
Ultimately, a comprehensive purity profile of this compound is best achieved by employing both techniques, with a thorough cross-validation to ensure the reliability and consistency of the analytical data. This dual-method approach provides a more complete understanding of the substance's quality and is a robust strategy in a regulatory environment.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
Comparative Reactivity Analysis: 5-Cyanopentanamide and Other Aliphatic Nitriles
For Immediate Publication
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-cyanopentanamide with other relevant aliphatic nitriles. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the hydrolysis and reduction reactions of these compounds. This document is intended to assist researchers in selecting appropriate molecules and reaction conditions for their specific applications in chemical synthesis and drug development.
Executive Summary
This compound, a bifunctional molecule containing both a nitrile and an amide group, exhibits distinct reactivity at each functional site. Experimental data reveals that under catalyst-free conditions in near-critical water, the cyano group of this compound is more susceptible to hydrolysis than its amide group. When compared to other aliphatic nitriles, its reactivity is influenced by factors such as chain length and the presence of other functional groups. This guide presents a quantitative comparison of reaction kinetics for hydrolysis and a qualitative overview of reduction reactions, supplemented with detailed experimental protocols and illustrative diagrams.
Data Presentation: Reactivity Comparison
The following tables summarize the key quantitative data from comparative experimental studies on the hydrolysis of this compound and other selected aliphatic nitriles.
Table 1: Comparative Hydrolysis of this compound and Valeronitrile in High-Temperature Water
| Compound | Structure | Reaction Conditions | Conversion (%) | Selectivity to Carboxylic Acid (%) | Second-Order Rate Constant (k) at 270°C (L mol⁻¹ min⁻¹) |
| This compound | NC-(CH₂)₄-CONH₂ | Near-critical water, 270°C, 20 MPa, 60 min | ~60%[1] | Data not specified for this time point | 0.016[1] |
| Valeronitrile | CH₃-(CH₂)₃-CN | Supercritical water, 400°C, 30 MPa, <100 s | >90%[2] | >90%[2] | Not directly comparable due to different conditions |
Note: A direct comparison of rate constants is challenging due to differing experimental conditions (near-critical vs. supercritical water and different temperatures). However, the data suggests that both nitriles can be effectively hydrolyzed under these catalyst-free conditions.
Experimental Protocols
Key Experiment 1: Hydrolysis of this compound in Near-Critical Water[1]
Objective: To determine the reaction kinetics of this compound hydrolysis in a catalyst-free environment.
Methodology:
-
A solution of this compound (5-CVAM) in water (initial concentration of 0.10 mol/L) is prepared.
-
The solution is fed into a continuous-flow reactor constructed from a stainless steel tube.
-
The reactor is placed in a furnace preheated to the desired temperature (e.g., 250, 270, 290, or 310 °C).
-
The system is pressurized to 20 MPa using a high-pressure liquid chromatography pump.
-
The reaction products are cooled and collected at the reactor outlet.
-
Samples are analyzed using high-performance liquid chromatography (HPLC) to determine the concentrations of 5-CVAM and its hydrolysis products.
-
The reaction is determined to follow second-order kinetics, and the rate constants are calculated from the concentration-time data.[1]
Key Experiment 2: Reduction of Aliphatic Nitriles with Lithium Aluminum Hydride (LiAlH₄) (General Protocol)[3][4][5][6]
Objective: To reduce an aliphatic nitrile to its corresponding primary amine.
Methodology:
-
Lithium aluminum hydride (LiAlH₄, 1.5 equivalents) is suspended in an anhydrous ether solvent (e.g., THF, 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cooled to 0°C.
-
The nitrile derivative (1 equivalent), dissolved in the same anhydrous solvent, is added dropwise to the LiAlH₄ suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 4 hours), with the reaction progress monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled back to 0°C.
-
The excess LiAlH₄ is carefully quenched by the sequential addition of water (1 volume), 10% aqueous NaOH solution (1.5 volumes), and finally water again (3 volumes).
-
The resulting suspension is filtered through a pad of celite and washed with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine.
-
The crude product can be purified by column chromatography or through an acid-base workup to separate the amine from any unreacted nitrile.[3]
Visualizations
Hydrolysis Pathway of this compound
The following diagram illustrates the proposed reaction pathway for the hydrolysis of this compound in near-critical water. The initial and more reactive step is the hydrolysis of the cyano group to an amide, followed by the slower hydrolysis of both amide groups to carboxylic acids.
References
techno-economic analysis of different 5-cyanopentanamide production routes
A Comparative Guide to the Techno-Economic Landscape of 5-Cyanopentanamide Production
For Researchers, Scientists, and Drug Development Professionals
This compound, a versatile chemical intermediate, holds significant promise in the synthesis of pharmaceuticals and agrochemicals. Its production, however, presents a landscape of varied synthetic routes, each with its own set of economic and technical considerations. This guide provides an objective comparison of different production pathways to this compound, supported by available experimental data, to aid researchers and industry professionals in making informed decisions.
Comparison of Production Routes
The synthesis of this compound can be broadly categorized into biocatalytic and chemical approaches, with starting materials typically being either adiponitrile or adipic acid. Each route offers distinct advantages and disadvantages in terms of yield, selectivity, and environmental impact.
| Parameter | Biocatalytic Route from Adiponitrile | Chemical Route from Adiponitrile | Chemical Route from Adipic Acid |
| Starting Material | Adiponitrile | Adiponitrile | Adipic Acid |
| Key Reagents/Catalyst | Nitrile hydratase (e.g., from Rhodococcus erythropolis) | Hydrogen peroxide | 1. Amine (e.g., ammonia) 2. Dehydrating agent (e.g., P₂O₅) |
| Reported Yield/Selectivity | 95% selectivity to this compound[1] | 31% yield of this compound | Generally high for both steps, but process specific |
| Reaction Conditions | Mild (e.g., room temperature, neutral pH) | Varies, can require elevated temperatures | Step 1: Varies; Step 2: Often harsh (e.g., high temperature) |
| Key Advantages | High selectivity, environmentally friendly, mild conditions | Potentially lower catalyst cost | Utilizes a different feedstock, potentially offering supply chain flexibility |
| Key Disadvantages | Enzyme cost and stability can be a factor | Lower yield and selectivity, potential for side reactions | Two-step process, use of harsh dehydrating agents |
| Byproducts | Adipamide[1] | Adipamide and other oxidation products | Water and reagent-derived byproducts |
Experimental Protocols
Biocatalytic Production from Adiponitrile
This method utilizes the regioselective hydration of one of the two nitrile groups in adiponitrile, catalyzed by a nitrile hydratase.
Enzyme Source: Nitrile hydratase from Rhodococcus erythropolis CCM2595.
Reaction Conditions:
-
Substrate: 20 mM adiponitrile
-
Enzyme: Whole cells of recombinant E. coli expressing the nitrile hydratase.
-
Buffer: Phosphate buffer (pH 7.0)
-
Temperature: Room temperature
-
Reaction Time: 10 minutes for complete conversion of 20 mM adiponitrile.
Outcome: Complete consumption of adiponitrile with 95% selectivity to this compound and 5% to adipamide[1].
Chemical Production from Adiponitrile (Partial Hydrolysis)
This route involves the partial hydrolysis of adiponitrile using a chemical oxidizing agent.
Key Reagents:
-
Adiponitrile
-
Alkaline 3% hydrogen peroxide
Reaction Conditions:
-
The reaction conditions, including temperature and reactant ratios, are critical to maximizing the yield of the monoamide and minimizing the formation of the diamide (adipamide).
-
One reported study indicates that careful control of these parameters can lead to a 31% yield of 5-cyanovaleramide (this compound).
Chemical Production from Adipic Acid
This is a two-step chemical synthesis involving the formation of an amide followed by dehydration.
Step 1: Synthesis of Adipic Acid Monoamide
-
Starting Material: Adipic anhydride (can be formed from adipic acid).
-
Reagent: A primary or secondary amine (e.g., ammonia).
-
Process: The reaction of cyclic monomeric adipic anhydride with an amine yields the corresponding mono-condensation derivative of adipic acid.
Step 2: Dehydration of Adipic Acid Monoamide to this compound
-
Starting Material: Adipic acid monoamide.
-
Dehydrating Agent: A variety of dehydrating agents can be used, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride, or cyanuric chloride.
-
Process: The amide is heated with the dehydrating agent to remove a molecule of water, forming the nitrile group. The product, this compound, is then isolated.
Signaling Pathways and Experimental Workflows
Caption: Production routes to this compound.
Techno-Economic Considerations
-
Biocatalytic Route: This route is characterized by its high selectivity, which simplifies downstream processing and reduces waste generation, leading to potentially lower purification costs. The mild reaction conditions translate to lower energy consumption. However, the cost of the enzyme, its stability, and potential for reuse are critical economic factors. The development and optimization of the biocatalyst can also represent a significant upfront investment.
-
Chemical Route from Adiponitrile: The lower yield and selectivity of the partial hydrolysis with hydrogen peroxide would likely result in higher separation costs to isolate the desired product from unreacted starting material and the adipamide byproduct. While the reagents may be less expensive than a purified enzyme, the overall process economics could be less favorable due to the lower efficiency.
-
Chemical Route from Adipic Acid: This two-step process inherently involves more unit operations, which can increase capital and operational costs. The use of potentially harsh and corrosive dehydrating agents may necessitate specialized and more expensive equipment. However, the cost and availability of adipic acid versus adiponitrile could be a determining factor in the overall economic viability of this route.
Conclusion
The biocatalytic production of this compound from adiponitrile appears to be the most promising route from a green chemistry and selectivity perspective. The high selectivity minimizes byproduct formation and simplifies purification. For this route to be economically competitive, the cost of the biocatalyst and its operational stability are paramount.
The chemical routes, while potentially utilizing cheaper reagents, suffer from lower yields and the generation of more significant byproduct streams, which can complicate downstream processing and increase costs. The choice of the optimal production route will ultimately depend on a detailed techno-economic analysis that considers raw material costs, catalyst/reagent costs, process efficiency, capital investment, and waste disposal costs. Further research into improving the yield and selectivity of the chemical routes and reducing the cost of the biocatalytic route is warranted to enable the large-scale, cost-effective production of this important chemical intermediate.
References
A Comparative Environmental Impact Assessment of 5-Cyanopentanamide Synthesis: Chemical vs. Biocatalytic Routes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Pharmaceutical Intermediate.
The synthesis of 5-cyanopentanamide, a crucial intermediate in the production of various pharmaceuticals and agrochemicals, is achievable through several routes. However, with increasing emphasis on sustainable and green chemistry, a critical evaluation of the environmental impact of these synthetic methods is paramount. This guide provides a detailed comparison of the conventional chemical synthesis and the emerging biocatalytic approach for producing this compound, supported by available experimental data and detailed protocols.
Comparison of Key Environmental and Performance Metrics
The following table summarizes the quantitative data available for the two primary synthesis routes of this compound from adiponitrile.
| Metric | Conventional Chemical Synthesis | Biocatalytic Synthesis |
| Catalyst | Manganese Dioxide (MnO₂) or Hydrogen Peroxide (H₂O₂) | Nitrile Hydratase (from Rhodococcus erythropolis or Pseudomonas chlororaphis) |
| Typical Yield | ~31% (with H₂O₂) to moderate (with MnO₂) | >95% |
| Reaction Temperature | High (e.g., 130°C with MnO₂) | Mild (e.g., 5-30°C) |
| Reaction Pressure | Elevated (with MnO₂) | Atmospheric |
| Solvent | Toluene for extraction | Water |
| Byproducts | Adipamide, Adipic Acid | Minimal (small amounts of adipamide) |
| Waste Generation | High (e.g., ~1.25 kg MnO₂ waste per kg product) | Very Low (~0.006 kg catalyst waste per kg product)[1] |
| Atom Economy | Moderate | High |
| Energy Consumption | High (due to heating and pressure) | Low |
| Process Mass Intensity (PMI) | High | Low |
| E-Factor | High | Low |
Experimental Protocols
Conventional Chemical Synthesis: Partial Hydrolysis of Adiponitrile with Manganese Dioxide
This protocol is based on established chemical methods for nitrile hydrolysis, though specific industrial parameters may vary.
Materials:
-
Adiponitrile
-
Manganese Dioxide (MnO₂)
-
Water
-
Toluene
Procedure:
-
A stoichiometric mixture of adiponitrile and water is prepared in a high-pressure reactor.
-
Manganese dioxide is added as the catalyst.
-
The reactor is sealed and heated to approximately 130°C under pressure.
-
The reaction is allowed to proceed for a set duration, with progress monitored by techniques such as gas chromatography.
-
After cooling and depressurization, the reaction mixture is filtered to remove the MnO₂ catalyst.
-
The aqueous phase is extracted with toluene to isolate the this compound.
-
The toluene is then removed under reduced pressure, and the crude product is purified, typically by recrystallization or chromatography.
Biocatalytic Synthesis: Enzymatic Hydrolysis of Adiponitrile using Nitrile Hydratase
This protocol is based on published research utilizing whole-cell biocatalysts.
Materials:
-
Adiponitrile
-
Whole cells of Rhodococcus erythropolis (containing nitrile hydratase)
-
Phosphate buffer (pH 7.0-8.0)
-
Methanol for extraction (optional)
Procedure:
-
A suspension of Rhodococcus erythropolis cells is prepared in a phosphate buffer.
-
Adiponitrile is added to the cell suspension in a bioreactor. The concentration is typically kept within a range that avoids substrate inhibition of the enzyme.
-
The reaction is maintained at a mild temperature (e.g., 20-30°C) with gentle agitation to ensure proper mixing.
-
The pH of the reaction mixture is monitored and maintained within the optimal range for the enzyme.
-
The conversion of adiponitrile to this compound is monitored using High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, the cells are separated from the reaction mixture by centrifugation or filtration.
-
The supernatant, containing the dissolved this compound, can be used directly or the product can be further purified by extraction and crystallization.
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows of the chemical and biocatalytic synthesis routes.
Caption: Workflow for the conventional chemical synthesis of this compound.
Caption: Workflow for the biocatalytic synthesis of this compound.
Discussion and Conclusion
The comparison between the chemical and biocatalytic synthesis routes for this compound clearly highlights the significant environmental advantages of the enzymatic approach. The biocatalytic method operates under much milder conditions, drastically reducing energy consumption. Furthermore, it demonstrates significantly higher selectivity, leading to a purer product stream and minimizing the formation of byproducts.
The most striking difference lies in the waste generation. The chemical process, particularly when using a manganese dioxide catalyst, produces a substantial amount of solid waste that requires disposal.[1] In contrast, the biocatalyst, which is typically whole microbial cells, is generated in much smaller quantities and is biodegradable.
From a green chemistry perspective, the biocatalytic synthesis of this compound aligns well with several key principles, including waste prevention, catalysis, and design for energy efficiency. While the initial development and optimization of a biocatalytic process may require significant research investment, the long-term environmental and potential economic benefits make it a highly attractive alternative to conventional chemical methods. For researchers and drug development professionals, the adoption of such greener synthetic routes is a critical step towards more sustainable pharmaceutical manufacturing.
References
A Comparative Guide to the Synthesis of 5-Cyanopentanamide: Patented vs. Novel Enzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a patented chemical synthesis method for producing amides from nitriles against a novel, greener enzymatic approach, specifically focusing on the synthesis of 5-cyanopentanamide. The information presented is intended to assist researchers and professionals in making informed decisions regarding synthesis strategies, considering factors such as yield, environmental impact, and reaction conditions.
Introduction to this compound Synthesis
This compound is a bifunctional molecule containing both a nitrile and an amide group, making it a potentially valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The selective synthesis of this compound presents a challenge, often requiring careful control of reaction conditions to avoid the hydrolysis of both nitrile groups in a dinitrile precursor or the hydrolysis of the amide product to a carboxylic acid. This guide benchmarks a traditional patented method for amide synthesis against a modern enzymatic approach, providing a clear comparison of their respective advantages and disadvantages.
Logical Relationship of Synthesis Pathways
The following diagram illustrates the two synthesis pathways for this compound starting from the common precursor, adiponitrile.
Caption: Comparison of Patented vs. New Synthesis Pathways.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the patented and new enzymatic synthesis methods for producing this compound from adiponitrile.
| Parameter | Patented Method (Manganese Dioxide) | New Method (Enzymatic) |
| Catalyst | Activated Manganese Dioxide (MnO₂) | Nitrile Hydratase (e.g., from Rhodococcus sp.) |
| Reaction Temperature | Elevated temperatures (e.g., 80-150°C) | Mild temperatures (e.g., 20-40°C) |
| Reaction Time | Several hours | Typically faster, from minutes to a few hours |
| Solvent | Organic solvents (e.g., dioxane, toluene) | Aqueous buffer |
| Pressure | Atmospheric | Atmospheric |
| Reported Yield | Variable, up to 94% for simple nitriles[1] | High, often >90%[2][3] |
| Selectivity | Moderate to good, risk of over-hydrolysis | High selectivity for one nitrile group |
| Byproducts | Adipic acid, unreacted adiponitrile | Minimal byproducts |
| Environmental Impact | Use of heavy metals and organic solvents | Green and sustainable, biodegradable catalyst |
| Catalyst Reusability | Possible but may require regeneration | High, immobilized enzymes can be reused |
Experimental Protocols
Patented Method: Manganese Dioxide Catalyzed Hydrolysis
This protocol is adapted from the general method described in US Patent 3,366,639 for the synthesis of amides from nitriles.
Materials:
-
Adiponitrile
-
Activated Manganese Dioxide (MnO₂)
-
Dioxane (or other suitable high-boiling solvent)
-
Water
-
Standard laboratory glassware for reflux reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adiponitrile (1 molar equivalent).
-
Add dioxane as the solvent.
-
Add activated manganese dioxide (approximately 2-3 molar equivalents).
-
Add a molar equivalent of water to the mixture.
-
Heat the reaction mixture to reflux (approximately 101°C for dioxane) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC) to determine the optimal reaction time and maximize the yield of this compound while minimizing the formation of adipamide and adipic acid.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to isolate this compound.
New Method: Enzymatic Hydrolysis with Nitrile Hydratase
This protocol is a representative procedure based on modern enzymatic methods for nitrile hydration.[2][3]
Materials:
-
Adiponitrile
-
Immobilized Nitrile Hydratase
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Bioreactor or temperature-controlled shaker
Procedure:
-
Prepare a solution of adiponitrile in a phosphate buffer. The concentration of the substrate should be optimized based on the activity of the enzyme.
-
Add the immobilized nitrile hydratase to the substrate solution in a bioreactor or a flask.
-
Maintain the reaction at a constant, mild temperature (e.g., 30°C) with gentle agitation to keep the immobilized enzyme suspended.
-
Monitor the formation of this compound over time using HPLC.
-
Once the reaction reaches the desired conversion, separate the immobilized enzyme by filtration for reuse.
-
The aqueous solution containing the product can be extracted with a suitable organic solvent.
-
The organic extracts are dried and the solvent is evaporated to yield the crude product.
-
Further purification can be achieved by recrystallization.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the enzymatic synthesis of this compound.
Caption: Workflow for Enzymatic Synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 5-Cyanopentanamide: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL INFORMATION FOR 5-CYANOPENTANAMIDE
This document provides essential procedural guidance for the safe handling and disposal of this compound in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and environmental compliance.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards.
Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves. Nitrile rubber gloves are suitable for handling.
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a fume hood. If dust is generated, a P2 filter respirator is recommended.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₀N₂O |
| Melting Point | 66-67 °C (lit.)[1] |
| Boiling Point | 175-195 °C at 3 Torr (lit.)[1] |
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through an approved hazardous waste disposal facility. Do not discharge into drains or the environment.
Step 1: Segregation and Labeling
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container must be labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
-
Keep this compound waste separate from other waste streams, especially acidic compounds, to prevent the potential generation of hydrogen cyanide gas.
Step 2: Collection of Waste
-
Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weighing boats, filter paper), and used PPE (e.g., gloves, disposable lab coats) in the designated solid waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated, sealed liquid waste container. Ensure the container is compatible with the solvent used.
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound.
Step 5: Decontamination of Work Area and Equipment
-
After handling and disposal preparation, decontaminate the work area and any non-disposable equipment.
-
Wipe down surfaces with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste in the designated container.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, do not re-enter.
-
Inform: Notify your supervisor and your institution's EHS department.
-
Control: If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area as described in the decontamination section.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
Personal protective equipment for handling 5-cyanopentanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-cyanopentanamide. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on its Safety Data Sheet (SDS), the primary risks include:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation [1]
As a nitrile-containing compound, it is also prudent to handle it with the same precautions as other cyanide compounds, which are highly toxic.[2][3]
Minimum Required PPE:
A comprehensive personal protective equipment (PPE) strategy is the first line of defense. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove over the cuff. Recommended thickness: 6-8 mil for dexterity. | Nitrile gloves offer good resistance to chemicals, and double-gloving provides an extra layer of protection against potential contamination.[4][5][6][7] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | To protect the skin from spills and splashes. |
| Respiratory Protection | A NIOSH-approved half-mask or full-face respirator with organic vapor (black) cartridges. | To prevent inhalation of the powder, which can cause respiratory irritation.[2][8][9][10] |
| Footwear | Closed-toe shoes. | To protect the feet from spills.[11] |
Safe Handling and Operational Workflow
A structured workflow is essential to minimize exposure and prevent accidents. The following diagram and protocol outline the step-by-step process for handling this compound in a laboratory setting.
Experimental Protocol for Handling:
-
Preparation:
-
Don Full PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.[11]
-
Gather Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, etc.) into the fume hood before introducing the this compound.
-
-
Handling (Inside the Fume Hood):
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat. Avoid creating dust.
-
Dissolving/Use in Reaction: Immediately transfer the weighed compound into the reaction vessel or solvent.
-
-
Cleanup and Disposal:
-
Decontamination: Wipe down all surfaces inside the fume hood that may have come into contact with the chemical using a suitable decontaminating solution (e.g., a 10% bleach solution followed by water).[2]
-
Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound (gloves, weigh boats, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container for organic nitriles. Do not pour down the drain.[12][13]
-
-
Doffing PPE: Remove PPE in the designated area, avoiding contact with the contaminated exterior. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[11]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Response Workflow:
Detailed Emergency Protocols:
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill (in a fume hood) | Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[14] Carefully scoop the absorbed material into a labeled hazardous waste container. Decontaminate the spill area. |
| Large Spill (outside a fume hood) | Evacuate the immediate area. Alert others and notify your institution's Environmental Health and Safety (EH&S) office and emergency services.[2][15] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Summary:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (contaminated gloves, wipes, weigh boats) | Labeled, sealed, puncture-resistant hazardous waste container. | Collect in the designated container within the laboratory. Arrange for pickup by the institution's hazardous waste management service. |
| Liquid Waste (unused solutions, reaction mixtures) | Labeled, sealed, chemically compatible hazardous waste container for organic nitriles. | Collect in the designated container. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by the institution's hazardous waste management service.[13] |
| Empty Original Container | Original container. | Triple rinse with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the regular trash or as instructed by your institution.[12] |
By implementing these safety protocols and operational plans, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety and confidence, fostering a secure and productive laboratory environment.
References
- 1. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 2. parcilsafety.com [parcilsafety.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide [intcoglove.com]
- 5. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. northwestern.edu [northwestern.edu]
- 9. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 10. 3m.com [3m.com]
- 11. gz-supplies.com [gz-supplies.com]
- 12. vumc.org [vumc.org]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
